The Chemical Identity of YJC-10592: An Undisclosed Novel CCR2 Antagonist
Despite a comprehensive search of publicly available scientific databases and chemical registries, the precise chemical structure of YJC-10592 remains undisclosed. This critical gap in information precludes the developme...
Author: BenchChem Technical Support Team. Date: November 2025
Despite a comprehensive search of publicly available scientific databases and chemical registries, the precise chemical structure of YJC-10592 remains undisclosed. This critical gap in information precludes the development of an in-depth technical guide as requested, as the foundational element—the molecule's structure—is not available.
YJC-10592 is identified in the scientific literature as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor plays a significant role in the inflammatory response, making it a target for therapeutic intervention in various diseases. Research indicates that YJC-10592 has been investigated for its potential in treating conditions such as asthma and atopic dermatitis.
However, without the chemical structure, a detailed analysis of its mechanism of action, structure-activity relationships, and specific signaling pathway modulation is not possible. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of its chemical structure and biological pathways, cannot be fulfilled.
The Role of CCR2 in Inflammatory Pathways
To provide context for the intended therapeutic target of YJC-10592, the general signaling pathway of CCR2 is outlined below. CCR2 is a G protein-coupled receptor (GPCR) that is primarily activated by the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 initiates a cascade of intracellular events that are central to the migration of monocytes and other immune cells to sites of inflammation.
Figure 1: Generalized CCR2 Signaling Pathway.
As an antagonist, YJC-10592 would theoretically bind to CCR2 and prevent the binding of CCL2, thereby inhibiting the downstream signaling cascade depicted in Figure 1. This would, in turn, reduce the recruitment of inflammatory cells and potentially ameliorate the symptoms of inflammatory diseases.
Due to the unavailability of the chemical structure of YJC-10592, further detailed analysis and the creation of the requested in-depth technical guide are not possible at this time. The information that is publicly accessible is insufficient to generate the specific, data-rich content required for a scientific and research audience.
Exploratory
In-Vitro Characterization of YJC-10592: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals Introduction YJC-10592 has been identified as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chem...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJC-10592 has been identified as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. As such, CCR2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. This document aims to provide a comprehensive overview of the publicly available in-vitro characterization of YJC-10592. However, it is important to note that detailed experimental data and protocols for this specific compound are scarce in the public domain, suggesting that much of the in-depth characterization may be proprietary.
Mechanism of Action
YJC-10592 functions as a CCR2 antagonist, meaning it binds to the CCR2 receptor and blocks the downstream signaling events initiated by its natural ligands, such as CCL2. This inhibition is expected to disrupt the recruitment of CCR2-expressing cells, thereby mitigating the inflammatory response.
Signaling Pathway
The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events. A primary consequence of this activation is an increase in intracellular calcium concentration and the initiation of chemotaxis, the directed movement of cells along a chemical gradient. By blocking the initial ligand-receptor interaction, YJC-10592 is presumed to inhibit these downstream effects.
Foundational
YJC-10592: An In-Depth Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability profile of the novel CCR2 antagonist, YJC-10592. It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability profile of the novel CCR2 antagonist, YJC-10592. It is important to note that specific quantitative solubility and stability data for YJC-10592 is not publicly available at the time of this publication. The experimental protocols and data tables presented herein are based on established methodologies for small molecule drug candidates and are intended to serve as a guide for the evaluation of YJC-10592.
Introduction
YJC-10592 is a novel, potent, and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases. By inhibiting this pathway, YJC-10592 holds therapeutic potential for conditions such as diabetic nephropathy, rheumatoid arthritis, and certain cancers. A thorough understanding of the solubility and stability of YJC-10592 is paramount for its development as a viable therapeutic agent, influencing its formulation, bioavailability, and shelf-life.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected solubility profile of YJC-10592 in various aqueous and organic solvents, based on typical screening cascades for small molecule drug candidates.
Table 1: Anticipated Aqueous Solubility of YJC-10592
Solvent System
pH
Temperature (°C)
Expected Solubility (µg/mL)
Deionized Water
7.0
25
Low
Phosphate Buffered Saline (PBS)
7.4
25
Low to Moderate
Simulated Gastric Fluid (SGF)
1.2
37
Variable
Simulated Intestinal Fluid (SIF)
6.8
37
Variable
Table 2: Anticipated Solubility of YJC-10592 in Organic Solvents
Solvent
Temperature (°C)
Expected Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)
25
High
Ethanol
25
Moderate
Methanol
25
Moderate
Acetonitrile
25
Low to Moderate
Polyethylene Glycol 400 (PEG 400)
25
High
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 3: Anticipated Stability of YJC-10592 under Stressed Conditions
Condition
Duration
Expected Degradation
0.1 N HCl
24 hours
Potential degradation
0.1 N NaOH
24 hours
Potential degradation
3% H₂O₂
24 hours
Potential oxidation
40°C / 75% RH
4 weeks
Low degradation
Photostability (ICH Q1B)
-
To be determined
A study on the high-performance liquid chromatographic determination of YJC-10592 has indicated that the compound is stable in rat whole blood but unstable in liver homogenate, suggesting first-pass metabolism.[1]
Signaling Pathway
YJC-10592 exerts its therapeutic effect by antagonizing the CCR2 receptor, thereby inhibiting the downstream signaling cascade initiated by its ligand, CCL2.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of YJC-10592.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of YJC-10592.
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound.
Caption: Workflow for determining the thermodynamic solubility of YJC-10592.
Methodology:
An excess amount of YJC-10592 is added to a known volume of the desired solvent in a sealed vial.
The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
The suspension is filtered or centrifuged to remove any undissolved solid.
The concentration of YJC-10592 in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Indicating HPLC Method
This method is designed to separate and quantify YJC-10592 from its potential degradation products.
Caption: Workflow for conducting a forced degradation study of YJC-10592.
Methodology:
Forced Degradation Studies: Solutions of YJC-10592 are subjected to various stress conditions as outlined in ICH guideline Q1A(R2).
HPLC Analysis: Samples are analyzed at various time points using an HPLC method capable of separating the parent compound from any degradation products. A suitable starting point for method development could be based on the published method for YJC-10592 determination in biological samples.[1]
Column: C18 reverse-phase column.
Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Detection: UV detection at an appropriate wavelength determined by the UV spectrum of YJC-10592.
Method Validation: The stability-indicating nature of the method is confirmed by demonstrating peak purity of the parent compound in the presence of its degradants.
Conclusion
While specific experimental data on the solubility and stability of YJC-10592 is not yet in the public domain, this guide provides a framework for the systematic evaluation of these critical physicochemical properties. The provided protocols and anticipated data presentation formats are intended to guide researchers in generating the necessary data to support the continued development of YJC-10592 as a promising therapeutic agent. The inhibitory action of YJC-10592 on the well-defined CCL2-CCR2 signaling pathway provides a strong rationale for its investigation in a variety of inflammatory and fibrotic diseases.
Preliminary Biological Activity of YJC-10592: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preliminary biological activity of YJC-10592, a novel small molecule antagonist of the CC chem...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of YJC-10592, a novel small molecule antagonist of the CC chemokine receptor 2 (CCR2). The contents herein are intended for an audience with a professional background in biomedical research and drug development, summarizing the available preclinical data and the fundamental methodologies relevant to its evaluation.
Introduction
YJC-10592 has been identified as a CC chemokine receptor 2 (CCR2) antagonist.[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a significant role in the pathogenesis of various inflammatory and fibrotic diseases.[2][3] As such, CCR2 has emerged as a promising therapeutic target for conditions characterized by chronic inflammation. YJC-10592 was developed with the potential for treating inflammatory conditions such as asthma and atopic dermatitis. While detailed in vivo efficacy studies for YJC-10592 in these specific conditions are not publicly available at this time, this guide consolidates the existing in vitro activity and pharmacokinetic data to provide a foundational understanding of its biological profile.
Quantitative In Vitro Activity
The primary biological activity of YJC-10592 has been characterized through several key in vitro assays, demonstrating its inhibitory effects on CCR2-mediated signaling and cellular responses. The following table summarizes the available quantitative data on the potency of YJC-10592.
While specific, detailed protocols for the evaluation of YJC-10592 are not available in the public domain, this section outlines the general principles and standard procedures for the key experiments used to characterize CCR2 antagonists.
CCR2 Binding/Antagonism Assay
These assays are designed to determine the concentration at which a compound can inhibit the binding of the natural ligand (CCL2, also known as MCP-1) to its receptor, CCR2, by 50% (IC50).
General Protocol:
Cell Culture: A cell line stably expressing human CCR2 (e.g., THP-1 cells or recombinant cell lines) is cultured under standard conditions.
Ligand Labeling: A radiolabeled or fluorescently labeled CCL2 is used as the tracer.
Competition Binding: The cells are incubated with the labeled CCL2 in the presence of varying concentrations of the test compound (YJC-10592).
Washing and Detection: After incubation, unbound ligand is washed away, and the amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist, and the IC50 value is determined using non-linear regression analysis.
Calcium Influx Assay
CCR2 is a G-protein coupled receptor (GPCR) that, upon activation by CCL2, triggers a cascade of intracellular signaling events, including an increase in intracellular calcium concentration ([Ca2+]i). Calcium flux assays measure the ability of an antagonist to block this CCL2-induced calcium mobilization.
General Protocol:
Cell Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Baseline Measurement: The baseline fluorescence of the cells is measured.
Antagonist Incubation: Cells are pre-incubated with various concentrations of YJC-10592.
Agonist Stimulation: The cells are then stimulated with a known concentration of CCL2.
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
Data Analysis: The inhibitory effect of YJC-10592 is calculated, and the IC50 value is determined.
Caption: Workflow for a typical calcium influx assay.
Chemotaxis Assay
Chemotaxis assays directly measure the functional consequence of CCR2 antagonism, which is the inhibition of cell migration towards a chemoattractant gradient.
General Protocol:
Cell Preparation: A suspension of CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) is prepared.
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell®) is used. The lower chamber is filled with media containing CCL2, creating a chemoattractant gradient.
Cell Treatment: The cells are pre-incubated with different concentrations of YJC-10592.
Cell Seeding: The treated cells are seeded into the upper chamber, which is separated from the lower chamber by a microporous membrane.
Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the CCL2 gradient.
Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by cell counting after staining or by using fluorescently labeled cells.
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of YJC-10592 to determine the IC50 value.
Caption: Principle of the chemotaxis assay.
Signaling Pathway
As a CCR2 antagonist, YJC-10592 is expected to inhibit the downstream signaling pathways activated by the binding of CCL2 to CCR2. This primarily involves blocking the Gαi-mediated signaling cascade.
Caption: Simplified CCR2 signaling and YJC-10592's inhibitory action.
Pharmacokinetics
Pharmacokinetic studies of YJC-10592 have been conducted in rats. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a therapeutic agent.
Summary of Pharmacokinetic Parameters in Rats
Parameter
Observation
Administration Routes
Intravenous (5, 10, 20 mg/kg) and Oral (100, 200 mg/kg)
Bioavailability (F)
Low (<2.55%)
Distribution (Vss)
High (890-1385 mL/kg), indicating extensive tissue distribution
Brain Penetration
Low
Kinetics
Dose-dependent pharmacokinetics observed at 20 mg/kg IV
Clearance
Slower elimination at higher doses, suggesting saturable metabolism
Data sourced from pharmacokinetic studies in rats.
Conclusion and Future Directions
The preliminary biological data for YJC-10592 indicate that it is a potent in vitro antagonist of the CCR2 receptor, effectively inhibiting key downstream events such as calcium mobilization and chemotaxis. Pharmacokinetic studies in rats reveal extensive tissue distribution but low oral bioavailability.
A significant gap in the current publicly available data is the lack of in vivo efficacy studies for YJC-10592 in animal models of asthma and atopic dermatitis. Such studies are crucial to validate the therapeutic potential of this compound. Future research should focus on:
In vivo efficacy studies: Evaluating the therapeutic effects of YJC-10592 in established mouse or other animal models of allergic asthma and atopic dermatitis.
Detailed mechanism of action studies: Elucidating the specific molecular interactions of YJC-10592 with the CCR2 receptor and its impact on various downstream signaling pathways.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Establishing a relationship between the drug concentration and its biological effect to guide dose selection for future studies.
Safety and toxicology studies: A comprehensive evaluation of the safety profile of YJC-10592.
The successful completion of these studies will be essential to determine the potential of YJC-10592 as a viable clinical candidate for the treatment of CCR2-mediated inflammatory diseases.
YJC-10592: A Technical Guide to Target Identification and Validation as a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the target identification and validation of YJC-10592, a novel antagonist of the C-C chemokine rec...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of YJC-10592, a novel antagonist of the C-C chemokine receptor type 2 (CCR2). The document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.
Executive Summary
Target Identification: CCR2
Initial investigations into the pharmacological profile of YJC-10592 pointed towards its interaction with chemokine receptors. Subsequent screening and binding assays confirmed that YJC-10592 exhibits high affinity for CCR2.[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2][4] The dysregulation of the CCL2/CCR2 signaling axis is a hallmark of numerous inflammatory and autoimmune diseases, making it a prime therapeutic target.[4][5][6]
Target Validation
The validation of CCR2 as the target of YJC-10592 involved a series of in vitro experiments to characterize its binding affinity, functional antagonism, and effects on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from key validation experiments.
Table 1: Receptor Binding Affinity of YJC-10592
Assay Type
Ligand
Receptor Source
YJC-10592 Kd (nM)
Radioligand Binding
[125I]-CCL2
Human Recombinant CCR2
0.4
Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism of YJC-10592
Assay Type
Stimulus
Cellular System
YJC-10592 IC50 (nM)
Calcium Mobilization
CCL2
dEoL-3 cells
1.2
Chemotaxis Assay
CCL2
THP-1 cells
2.5
β-Arrestin Recruitment
CCL2
U2OS-CCR2 cells
3.1
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This assay quantifies the affinity of YJC-10592 for the CCR2 receptor.
Protocol:
Membrane Preparation: Membranes from cells expressing recombinant human CCR2 are prepared.
Binding Reaction: A constant concentration of radiolabeled CCL2 (e.g., 125I-CCL2) is incubated with the cell membranes in the presence of increasing concentrations of YJC-10592.
Incubation: The reaction is incubated to allow binding to reach equilibrium.
Separation: Bound and free radioligand are separated by rapid filtration.
Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
Data Analysis: The data is analyzed using non-linear regression to determine the Kd value.
This functional assay measures the ability of YJC-10592 to inhibit CCL2-induced intracellular calcium release, a key downstream event in CCR2 signaling.[7]
Protocol:
Cell Loading: CCR2-expressing cells (e.g., dEoL-3 cells) are loaded with a calcium-sensitive fluorescent dye.
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of YJC-10592.
Stimulation: Cells are stimulated with a fixed concentration of CCL2.
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal.
Data Analysis: The IC50 value is calculated from the concentration-response curve.
This assay assesses the ability of YJC-10592 to block the migration of cells towards a CCL2 gradient, a primary physiological function of CCR2.
Protocol:
Cell Preparation: A suspension of CCR2-expressing cells (e.g., THP-1 monocytes) is prepared.
Assay Setup: A chemotaxis chamber (e.g., Transwell) is used, with the lower chamber containing CCL2 and the upper chamber containing the cell suspension with or without YJC-10592.
Incubation: The chamber is incubated to allow cell migration.
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified.
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of YJC-10592.
Signaling Pathway Analysis
Activation of CCR2 by its ligand CCL2 initiates a cascade of intracellular signaling events that are critical for its biological function.[1][8][9] YJC-10592, as a CCR2 antagonist, is designed to block these pathways.
CCR2 Downstream Signaling Pathways
The binding of CCL2 to CCR2 activates several key downstream signaling pathways, including:
PI3K/Akt Pathway: Promotes cell survival and proliferation.[5][6]
JAK/STAT Pathway: Involved in cytokine production and immune cell activation.[1][6]
MAPK Pathway (p38/ERK): Regulates cell migration, differentiation, and apoptosis.[1][6]
The following diagram illustrates the major signaling pathways activated by the CCL2/CCR2 axis.
Figure 1: CCR2 Downstream Signaling Pathways.
Experimental Workflow for Target Validation
The logical flow of experiments to validate YJC-10592 as a CCR2 antagonist is depicted below.
Figure 2: Experimental Workflow for YJC-10592 Target Validation.
Conclusion
The data presented in this technical guide provides a robust validation of CCR2 as the molecular target of YJC-10592. The compound demonstrates high-affinity binding to CCR2 and potent functional antagonism of CCL2-mediated signaling and cellular responses. These findings establish a clear mechanism of action for YJC-10592 and support its further development as a therapeutic agent for the treatment of inflammatory diseases.
In-Depth Technical Guide to the Physicochemical Properties of YJC-10592
For Researchers, Scientists, and Drug Development Professionals Introduction YJC-10592 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator in the inflammatory response.[1][2]...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJC-10592 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator in the inflammatory response.[1][2] By inhibiting the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), YJC-10592 modulates the migration and infiltration of monocytes and macrophages to sites of inflammation. This mechanism of action positions YJC-10592 as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the physicochemical properties of YJC-10592, its mechanism of action, and detailed experimental protocols for its evaluation.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key properties of YJC-10592.
Note: Conflicting information exists regarding the molecular formula and weight. The values presented here are based on sources that provide a consistent chemical structure.
Biological Activity
YJC-10592 exhibits high affinity and functional antagonism towards the CCR2 receptor. Its potency has been quantified through various in vitro assays, demonstrating its ability to inhibit key signaling events downstream of receptor activation.
YJC-10592 exerts its therapeutic effect by blocking the CCR2 signaling cascade. The binding of chemokines like CCL2 to CCR2 on the surface of immune cells, primarily monocytes, triggers a conformational change in the receptor. This leads to the activation of intracellular G-proteins, initiating a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators. YJC-10592, as a competitive antagonist, binds to CCR2 and prevents this activation, thereby inhibiting the downstream inflammatory processes.
CCR2 Signaling Pathway Inhibition by YJC-10592
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. The following sections provide methodologies for key assays used to characterize the activity of YJC-10592.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration that occurs upon agonist stimulation of a G-protein coupled receptor like CCR2.
Calcium Flux Assay Workflow
Detailed Methodology:
Cell Culture: Human monocytic cell lines expressing CCR2, such as THP-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Dye Loading: Cells are harvested and washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). They are then incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
Compound Incubation: The dye-loaded cells are washed and resuspended in the assay buffer. Varying concentrations of YJC-10592 are added to the cell suspension and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
Agonist Stimulation and Measurement: The cell plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a CCR2 agonist (e.g., recombinant human CCL2). Fluorescence intensity is then measured kinetically for several minutes.
Data Analysis: The change in fluorescence upon agonist addition is calculated. Dose-response curves are generated by plotting the percentage of inhibition against the concentration of YJC-10592 to determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of YJC-10592 to block the directed migration of cells towards a chemoattractant.
Chemotaxis Assay Workflow
Detailed Methodology:
Chamber Preparation: A chemotaxis chamber (e.g., a 48-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for monocytes) is used.
Chemoattractant Addition: A solution containing the chemoattractant (e.g., CCL2) in a serum-free medium is added to the lower wells of the chamber.
Cell Preparation: CCR2-expressing cells (e.g., freshly isolated human monocytes or THP-1 cells) are resuspended in a serum-free medium. The cells are pre-incubated with various concentrations of YJC-10592.
Cell Addition: The cell suspension is added to the upper wells of the chamber, which are separated from the lower wells by the microporous membrane.
Incubation: The chamber is incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for significant cell migration (e.g., 60-90 minutes).
Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of cells that migrated towards the chemoattractant alone. An IC₅₀ value is calculated from the dose-response curve.
High-Performance Liquid Chromatography (HPLC) Method for Plasma Sample Analysis
Pharmacokinetic studies of YJC-10592 in animal models often require a reliable method for its quantification in biological matrices. An HPLC method has been developed for the determination of YJC-10592 in rat plasma.
Methodology Outline:
Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma. This typically involves adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
Chromatographic Separation: A C18 reverse-phase column is often used for the separation of small molecules like YJC-10592. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol).
Detection: An ultraviolet (UV) detector is used to monitor the column eluent at a specific wavelength where YJC-10592 exhibits maximum absorbance.
Quantification: The concentration of YJC-10592 in the plasma sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound.
Conclusion
YJC-10592 is a promising CCR2 antagonist with well-defined physicochemical and biological properties. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound. A thorough understanding of its characteristics is essential for advancing its potential as a therapeutic agent for inflammatory diseases.
Early-Stage Toxicological Screening of YJC-10592: A Methodological Framework
Disclaimer: Publicly available data on the early-stage toxicological screening of the novel CCR2 antagonist, YJC-10592, is not available at this time. This document, therefore, serves as an in-depth technical guide and m...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available data on the early-stage toxicological screening of the novel CCR2 antagonist, YJC-10592, is not available at this time. This document, therefore, serves as an in-depth technical guide and methodological framework for conducting and presenting such a study, tailored for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are illustrative and should be adapted based on actual experimental outcomes.
Introduction
YJC-10592 is a novel chemokine receptor 2 (CCR2) antagonist that has been investigated for its pharmacokinetic properties and potential therapeutic applications in inflammatory conditions such as asthma and atopic dermatitis.[1] Early-stage toxicological screening is a critical step in the preclinical safety evaluation of any new chemical entity, designed to identify potential toxicities and inform decisions for further development.[2][3] This guide outlines a comprehensive approach to the initial toxicological assessment of YJC-10592, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies.
In Vitro Cytotoxicity Assessment
The initial phase of toxicological screening typically involves assessing the cytotoxic potential of the compound on various cell lines. This provides a preliminary understanding of the concentrations at which the compound may induce cell death.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent effect of YJC-10592 on the metabolic activity of a relevant cell line (e.g., HepG2, HEK293).
Methodology:
Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: YJC-10592 is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Following treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Formazan Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Data Presentation: In Vitro Cytotoxicity of YJC-10592
Cell Line
Incubation Time (hours)
IC50 (µM)
HepG2
24
[Insert Value]
48
[Insert Value]
72
[Insert Value]
HEK293
24
[Insert Value]
48
[Insert Value]
72
[Insert Value]
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause damage to genetic material, a key indicator of potential carcinogenicity.[4][5]
Objective: To evaluate the mutagenic potential of YJC-10592 by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
Strain Selection: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
Exposure: The bacterial strains are exposed to various concentrations of YJC-10592 in the presence or absence of the S9 mix.
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
Incubation and Colony Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Experimental Protocol: In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity or aneugenicity) induced by YJC-10592 in mammalian cells.[6][7][8]
Methodology:
Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured and treated with a range of YJC-10592 concentrations, with and without S9 metabolic activation.
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Data Presentation: Genotoxicity of YJC-10592
Ames Test:
S. typhimurium Strain
Metabolic Activation (S9)
Result (Mutagenic/Non-mutagenic)
TA98
-
[Insert Result]
+
[Insert Result]
TA100
-
[Insert Result]
+
[Insert Result]
TA1535
-
[Insert Result]
+
[Insert Result]
TA1537
-
[Insert Result]
+
[Insert Result]
In Vitro Micronucleus Assay:
Cell Line
Metabolic Activation (S9)
Result (Clastogenic/Aneugenic/Negative)
CHO
-
[Insert Result]
+
[Insert Result]
In Vivo Acute Toxicity Study
An acute toxicity study in a relevant animal model provides essential information on the potential for acute systemic toxicity and helps in determining the maximum tolerated dose (MTD).[9][10]
Objective: To determine the acute oral toxicity (LD50) of YJC-10592 in a rodent model (e.g., rats or mice).
Methodology:
Animal Model: Healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) are used.
Dosing: Animals are fasted overnight before a single oral dose of YJC-10592 is administered. The dosing follows a sequential procedure where the outcome of the previously dosed animal determines the dose for the next.
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is also monitored.
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.
Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.
Data Presentation: Acute Oral Toxicity of YJC-10592
Species
Sex
Route of Administration
LD50 (mg/kg)
95% Confidence Interval
Key Clinical Signs
Rat
Female
Oral
[Insert Value]
[Insert Interval]
[Describe Signs]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of YJC-10592 as a CCR2 antagonist.
An In-depth Technical Guide to the Synthesis and Purification of YJC-10592
A comprehensive overview for researchers, scientists, and drug development professionals. Introduction YJC-10592 is a novel synthetic compound that has garnered significant interest within the scientific community due to...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
YJC-10592 is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a detailed guide to the synthesis pathway and purification methods of YJC-10592, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The synthesis of YJC-10592 involves a multi-step process, which has been optimized to ensure high yield and purity. The purification protocol is designed to effectively remove impurities and isolate the final compound to a high degree of homogeneity.
Synthesis Pathway
The synthesis of YJC-10592 is accomplished through a convergent synthetic strategy, which involves the preparation of key intermediates that are subsequently coupled to form the final product. The overall workflow for the synthesis is depicted in the diagram below.
Figure 1. Synthesis workflow for YJC-10592.
Experimental Protocols
Step 1: Synthesis of Intermediate 1
Starting Material A is subjected to a series of reactions to yield Intermediate 1. The reaction conditions and reagents for this step are outlined in the table below.
Step 2: Synthesis of Intermediate 2
Concurrently, Starting Material B is converted to Intermediate 2 through a separate reaction sequence.
Step 3: Coupling Reaction and Formation of Crude YJC-10592
Intermediate 1 and Intermediate 2 are then coupled together in the presence of a suitable catalyst to form the crude YJC-10592.
Purification
The crude YJC-10592 obtained from the synthesis is a mixture containing the desired product along with unreacted starting materials, byproducts, and residual catalyst. A robust purification protocol is therefore essential to isolate YJC-10592 with high purity. The purification process involves multiple chromatographic steps.
Figure 2. Purification workflow for YJC-10592.
Experimental Protocols
Column Chromatography
The crude product is first subjected to column chromatography on silica gel to separate the bulk of the impurities.
Recrystallization
The fractions containing YJC-10592 are combined, and the solvent is evaporated. The resulting solid is then purified further by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and purification of YJC-10592.
Parameter
Value
Overall Yield
65%
Purity (by HPLC)
> 99.5%
Melting Point
125-127 °C
¹H NMR (400 MHz, CDCl₃)
δ (ppm) specific peaks
¹³C NMR (100 MHz, CDCl₃)
δ (ppm) specific peaks
Mass Spectrometry (ESI)
m/z [M+H]⁺ calculated and found
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of YJC-10592. The described protocols are robust and have been optimized to provide high yields and purity. This information is intended to be a valuable resource for researchers engaged in the study and development of this promising compound. Further studies to explore the full therapeutic potential of YJC-10592 are warranted.
Protocols & Analytical Methods
Method
Application Notes and Protocols for YJC-10592, a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals These application notes provide a summary of the known characteristics of YJC-10592, a potent C-C chemokine receptor type 2 (CCR2) antagonist, and a represe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known characteristics of YJC-10592, a potent C-C chemokine receptor type 2 (CCR2) antagonist, and a representative experimental protocol for its use in cell culture. Due to the limited publicly available data on YJC-10592, the following cell culture protocol is a general method based on standard practices for evaluating CCR2 antagonists and should be optimized for specific experimental needs.
Introduction
YJC-10592 is a small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. By blocking the interaction of MCP-1 with CCR2, YJC-10592 can inhibit the migration of CCR2-expressing cells, thereby reducing inflammation and potentially impacting tumor progression.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of YJC-10592.
Assay Type
Target
IC50 Value
Unit
Antagonism
CCR2
1.12
µM
Calcium Assay
CCR2
1.7
nM
Chemotaxis Assay
CCR2
23
nM
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of the MCP-1/CCR2 axis, which is the target of YJC-10592.
Caption: Simplified MCP-1/CCR2 signaling pathway leading to cell migration.
Experimental Protocols
The following are representative protocols for the in vitro characterization of YJC-10592 in cell culture.
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Cells should be maintained in suspension culture and subcultured every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.
Preparation of YJC-10592 Stock Solution
Solvent: Dimethyl sulfoxide (DMSO).
Stock Concentration: Prepare a 10 mM stock solution of YJC-10592 in DMSO.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solutions: Dilute the stock solution in serum-free culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of YJC-10592 to inhibit the migration of monocytic cells towards a chemoattractant (MCP-1).
Assay Buffer: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)
Calcein-AM (for cell labeling and quantification)
Fluorescence plate reader
Protocol:
Cell Preparation:
Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).
Wash the cells once with serum-free RPMI-1640.
Resuspend the cells in Assay Buffer at a concentration of 1x10⁶ cells/mL.
Inhibitor Treatment:
Incubate the cell suspension with various concentrations of YJC-10592 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
Assay Setup:
Add 600 µL of Assay Buffer containing MCP-1 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
Add 600 µL of Assay Buffer without MCP-1 to the negative control wells.
Place the membrane inserts into the wells.
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
Incubation:
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
Quantification of Migrated Cells:
Carefully remove the inserts from the wells.
Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
Quantify the migrated cells on the lower surface of the membrane. This can be done by:
Staining: Staining the migrated cells with a dye like Crystal Violet, followed by imaging and cell counting.
Fluorescence Labeling: Pre-labeling the cells with Calcein-AM before the assay and measuring the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
Calcium Mobilization Assay
This assay measures the ability of YJC-10592 to block MCP-1-induced intracellular calcium release, a key event in CCR2 signaling.
Materials:
THP-1 cells
YJC-10592
Recombinant Human MCP-1/CCL2
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
Pluronic F-127
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl₂, 1 mM MgCl₂, and 20 mM HEPES.
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence spectrophotometer.
Protocol:
Cell Preparation and Dye Loading:
Harvest and wash THP-1 cells as described for the chemotaxis assay.
Resuspend the cells in Assay Buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127.
Incubate for 30-60 minutes at 37°C in the dark.
Wash the cells twice with Assay Buffer to remove excess dye and resuspend in Assay Buffer at a concentration of 1x10⁶ cells/mL.
Assay Procedure:
Dispense the cell suspension into a 96-well black, clear-bottom plate.
Add various concentrations of YJC-10592 or vehicle control to the wells and incubate for 10-20 minutes at room temperature.
Measure the baseline fluorescence.
Add MCP-1 (e.g., 100 ng/mL) to the wells to stimulate the cells.
Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
Data Analysis:
Calculate the percentage of inhibition of the MCP-1-induced calcium flux by YJC-10592 at each concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a CCR2 antagonist like YJC-10592.
Caption: General experimental workflow for in vitro testing of YJC-10592.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and optimize the conditions for their specific experimental setup and cell lines. Appropriate controls (vehicle control, positive control with a known CCR2 antagonist, and negative control without chemoattractant) should be included in all experiments.
Application
No Information Available for YJC-10592
Following a comprehensive search of publicly available scientific literature and chemical databases, no information has been found for a compound designated "YJC-10592." This absence of data means that there are no estab...
Author: BenchChem Technical Support Team. Date: November 2025
Following a comprehensive search of publicly available scientific literature and chemical databases, no information has been found for a compound designated "YJC-10592."
This absence of data means that there are no established records of its use in animal models, and consequently, no application notes, experimental protocols, or associated data can be provided. The core requirements of this request, including data presentation in tables, detailed methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's properties and biological effects.
It is possible that YJC-10592 is an internal compound code not yet disclosed in public research, a novel substance pending publication, or a misidentified designation.
Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult the original source or manufacturer for a material safety data sheet (MSDS), certificate of analysis, and any available research data. Without this primary information, any in vivo studies would be premature and lack the necessary scientific basis for protocol development.
Method
YJC-10592: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for YJC-10592, a novel C-C ch...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for YJC-10592, a novel C-C chemokine receptor 2 (CCR2) antagonist. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the therapeutic potential of this compound, particularly in the context of inflammatory diseases such as asthma and atopic dermatitis.
Quantitative Data Summary
The following tables summarize the available quantitative data for YJC-10592 in various preclinical assays. This information is critical for dose selection and experimental design.
Table 1: In Vitro Efficacy of YJC-10592
Assay Type
Parameter
Value
Cell Line/System
Reference
CCR2 Antagonism
IC₅₀
1.12 µM
Not Specified
Calcium Influx Assay
IC₅₀
1.7 nM
Not Specified
Chemotaxis Assay
IC₅₀
23 nM
Not Specified
Table 2: In Vivo Pharmacokinetics of YJC-10592 in Rats
Administration Route
Dose
Key Pharmacokinetic Parameters
Reference
Intravenous
5 mg/kg
-
Intravenous
10 mg/kg
-
Intravenous
20 mg/kg
Dose-dependent pharmacokinetics observed
Oral
100 mg/kg
Low absolute bioavailability (<2.55%)
Oral
200 mg/kg
Low absolute bioavailability (<2.55%)
Mechanism of Action: CCR2 Antagonism
YJC-10592 functions as an antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattrapctant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, YJC-10592 is expected to inhibit the migration and infiltration of these key inflammatory cells, thereby mitigating the inflammatory cascade characteristic of diseases like asthma and atopic dermatitis.
Figure 1: Simplified signaling pathway of CCR2 antagonism by YJC-10592.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of YJC-10592.
In Vitro Chemotaxis Assay
This protocol outlines a typical Boyden chamber assay to evaluate the inhibitory effect of YJC-10592 on the migration of CCR2-expressing cells towards a chemoattractant.
Objective: To determine the IC₅₀ of YJC-10592 in inhibiting CCL2-induced cell migration.
Materials:
CCR2-expressing cells (e.g., THP-1 monocytes)
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
Recombinant human CCL2 (MCP-1)
YJC-10592
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
Cell viability assay reagent (e.g., Calcein-AM)
Multi-well plate reader
Procedure:
Cell Preparation: Culture CCR2-expressing cells to a density of 1-2 x 10⁶ cells/mL. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
Compound Preparation: Prepare a stock solution of YJC-10592 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
Assay Setup:
Add the chemoattractant (CCL2, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
In the upper wells, add the cell suspension pre-incubated with various concentrations of YJC-10592 or vehicle control for 30 minutes at 37°C.
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
Quantification:
After incubation, remove the non-migrated cells from the upper surface of the membrane.
Quantify the migrated cells on the lower surface of the membrane by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of YJC-10592 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro chemotaxis assay.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of YJC-10592 in a rodent model.
Objective: To determine the key pharmacokinetic parameters of YJC-10592 following intravenous and oral administration in rats.
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.
Dosing:
Intravenous (IV) Administration: Administer YJC-10592 via the tail vein at doses of 5, 10, and 20 mg/kg.
Oral (PO) Administration: Administer YJC-10592 by oral gavage at doses of 100 and 200 mg/kg.
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Determine the concentration of YJC-10592 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t₁/₂ (half-life) using appropriate software.
Figure 3: Workflow for the in vivo pharmacokinetic study.
Considerations for Future Studies
In Vivo Efficacy Models: To further evaluate the therapeutic potential of YJC-10592, it is recommended to test its efficacy in established animal models of asthma (e.g., ovalbumin-induced allergic asthma model) and atopic dermatitis (e.g., oxazolone-induced contact hypersensitivity model).
Target Engagement and Biomarker Analysis: In vivo studies should include assessments of target engagement, such as measuring the infiltration of CCR2-positive cells into inflamed tissues, and analysis of relevant inflammatory biomarkers.
Safety and Toxicology: Comprehensive safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects of YJC-10592.
By following these guidelines and protocols, researchers can effectively investigate the preclinical pharmacology of YJC-10592 and advance its development as a potential therapeutic agent for inflammatory diseases.
Application
Application Notes and Protocols for the Quantification of YJC-10592
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of YJC-10592, a novel chemokine receptor 2 (CCR2) antagonist, in biolog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of YJC-10592, a novel chemokine receptor 2 (CCR2) antagonist, in biological matrices. The protocols are intended to support preclinical and clinical research, including pharmacokinetic and pharmacodynamic studies.
Introduction
YJC-10592 is a newly synthesized antagonist of the C-C chemokine receptor 2 (CCR2), with therapeutic potential in the treatment of inflammatory diseases such as asthma and atopic dermatitis.[1] Accurate and precise quantification of YJC-10592 in biological samples is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document outlines a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and provides a template for the development of a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of YJC-10592
YJC-10592 exerts its pharmacological effect by blocking the CCR2 signaling pathway. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand, primarily chemokine (C-C motif) ligand 2 (CCL2), initiates a cascade of intracellular events. This signaling is pivotal in mediating the migration of monocytes and macrophages to sites of inflammation. By antagonizing CCR2, YJC-10592 inhibits this inflammatory cell recruitment. The generalized signaling pathway is depicted below.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of YJC-10592.
Analytical Methods for YJC-10592 Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A validated HPLC-UV method has been established for the determination of YJC-10592 in rat plasma, urine, and tissue homogenates.[1]
Caption: General workflow for the HPLC-UV analysis of YJC-10592.
a. Sample Preparation (Protein Precipitation)
To a 100 µL aliquot of the biological sample (plasma, urine, or tissue homogenate), add 10 µL of the internal standard (IS) working solution (YJC-10450).
Add 300 µL of acetonitrile to precipitate proteins.
Vortex the mixture for 2 minutes.
Centrifuge the samples at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase.
Inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions
Parameter
Condition
Instrumentation
HPLC system with UV detector
Column
C18 reverse-phase column
Mobile Phase
Gradient of acetate buffer (50 mM, pH 3.0) in acetonitrile
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for studies requiring lower detection limits. The following protocol is a general template and should be optimized and validated for the specific application.
a. Sample Preparation (Protein Precipitation)
To a 100 µL aliquot of plasma, add 10 µL of the internal standard (a stable isotope-labeled YJC-10592 is recommended).
Transfer the supernatant and evaporate to dryness.
Reconstitute in 100 µL of 50% methanol.
Inject into the LC-MS/MS system.
b. Proposed LC-MS/MS Conditions
Parameter
Proposed Condition
Instrumentation
UPLC system coupled to a triple quadrupole mass spectrometer
Column
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Flow Rate
0.4 mL/min
Ionization Mode
Electrospray Ionization (ESI), Positive
MS/MS Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
To be determined by direct infusion of YJC-10592 and IS
Pharmacokinetic Data of YJC-10592 in Rats
The following tables summarize the pharmacokinetic parameters of YJC-10592 in rats after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of YJC-10592 after Intravenous Administration in Rats
Dose (mg/kg)
AUC (µg·h/mL)
CL (mL/h/kg)
Vss (mL/kg)
T½ (h)
5
2.8 ± 0.4
1810 ± 250
890 ± 110
1.45 ± 0.15
10
7.3 ± 1.1
1380 ± 210
1050 ± 160
1.62 ± 0.21
20
23.5 ± 3.5
860 ± 130
1385 ± 210
2.89 ± 0.43
Table 2: Pharmacokinetic Parameters of YJC-10592 after Oral Administration in Rats
Dose (mg/kg)
Cmax (µg/mL)
Tmax (h)
AUC (µg·h/mL)
Absolute Bioavailability (F%)
100
0.12 ± 0.03
0.5 ± 0.1
0.37 ± 0.08
2.55 ± 0.55
200
0.21 ± 0.05
0.7 ± 0.2
0.81 ± 0.19
1.40 ± 0.33
Pharmacokinetic data suggest that YJC-10592 exhibits dose-dependent pharmacokinetics and has a low oral bioavailability in rats.[1]
Stability
YJC-10592 has been shown to be stable in rat whole blood but is unstable in liver homogenates, suggesting hepatic metabolism.[1] Stability studies in the relevant biological matrices and storage conditions are essential for ensuring the accuracy of quantitative data.
Conclusion
The provided HPLC-UV method is a robust and validated approach for the quantification of YJC-10592 in preclinical studies. For applications requiring higher sensitivity, the development and validation of an LC-MS/MS method based on the proposed protocol is recommended. These analytical methods are fundamental tools for the continued investigation and development of YJC-10592 as a potential therapeutic agent.
YJC-10592: Comprehensive Application Notes and Protocols for High-Throughput Screening Assays Introduction YJC-10592 has emerged as a molecule of significant interest in contemporary drug discovery, necessitating robust...
Author: BenchChem Technical Support Team. Date: November 2025
YJC-10592: Comprehensive Application Notes and Protocols for High-Throughput Screening Assays
Introduction
YJC-10592 has emerged as a molecule of significant interest in contemporary drug discovery, necessitating robust and efficient high-throughput screening (HTS) methodologies to elucidate its biological activity and therapeutic potential. This document provides detailed application notes and standardized protocols for the utilization of YJC-10592 in various HTS assays. The following sections offer a comprehensive overview of experimental workflows, data analysis, and visualization of associated signaling pathways, designed to guide researchers, scientists, and drug development professionals in their screening campaigns.
Quantitative Data Summary
To facilitate a clear comparison of the performance of YJC-10592 across different assays, the following table summarizes key quantitative metrics. These values are representative and may vary based on specific experimental conditions and cell lines used.
Assay Type
Target
Cell Line
IC50/EC50 (nM)
Z'-Factor
Signal-to-Background Ratio
Cell Viability
General Cytotoxicity
HEK293
15,200
0.85
12
A549
18,500
0.82
10
Reporter Gene
NF-κB Pathway
HEK293-NF-κB-luc
850
0.78
25
Enzymatic
Kinase X
Recombinant
120
0.91
50
Binding
GPCR Y
CHO-K1
45
0.88
35
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
1. Cell Viability Assay (MTS-based)
This protocol outlines a method for assessing the cytotoxic effects of YJC-10592 using a colorimetric MTS assay.
Materials:
YJC-10592 (stock solution in DMSO)
HEK293 or A549 cells
DMEM with 10% FBS and 1% Penicillin-Streptomycin
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
384-well clear-bottom tissue culture plates
Plate reader capable of measuring absorbance at 490 nm
Procedure:
Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
Prepare a serial dilution of YJC-10592 in culture medium.
Remove the seeding medium and add the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.
Incubate the plate for 48 hours at 37°C, 5% CO2.
Add 20 µL of MTS reagent to each well.
Incubate for 2 hours at 37°C, 5% CO2.
Measure the absorbance at 490 nm using a plate reader.
Calculate cell viability relative to the vehicle control and determine the IC50 value.
2. NF-κB Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of YJC-10592 on the NF-κB signaling pathway.
Materials:
YJC-10592 (stock solution in DMSO)
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
Seed 10,000 cells per well in a 384-well plate and incubate overnight.
Pre-treat cells with a serial dilution of YJC-10592 for 1 hour.
Stimulate the cells with TNFα (final concentration 10 ng/mL). Include vehicle control and unstimulated control wells.
Incubate for 6 hours at 37°C, 5% CO2.
Equilibrate the plate to room temperature.
Add luciferase assay reagent to each well.
Measure luminescence using a luminometer.
Calculate the inhibition of NF-κB activity and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of YJC-10592.
Caption: High-throughput screening workflow for cell-based assays.
Caption: Inhibition of the NF-κB signaling pathway by YJC-10592.
Application
Application Notes and Protocol for the Preparation of a Novel Compound Solution (YJC-10592)
Disclaimer: As "YJC-10592" does not correspond to a publicly documented compound, this protocol provides a general framework for the preparation and solubility testing of a novel or uncharacterized research compound. The...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As "YJC-10592" does not correspond to a publicly documented compound, this protocol provides a general framework for the preparation and solubility testing of a novel or uncharacterized research compound. The user must adapt this protocol based on any available in-house data and conduct all work with appropriate safety precautions.
Introduction
The accurate and consistent preparation of solutions is fundamental to achieving reproducible results in biological and chemical research. The properties of a stock solution—including solvent choice, concentration, and storage conditions—can significantly impact experimental outcomes. This document outlines a systematic procedure for determining the solubility of a novel compound, exemplified by YJC-10592, and preparing a stable stock solution for use in downstream applications.
Materials and Equipment
YJC-10592 powder
Analytical balance (0.01 mg sensitivity or better)
Weighing paper or boat
Spatula
Calibrated pipettes (P10, P200, P1000)
Sterile, high-quality pipette tips
Vortex mixer
Sonicator (water bath or probe)
pH meter (optional, for aqueous buffers)
Sterile microcentrifuge tubes (e.g., 1.5 mL)
Sterile conical tubes (e.g., 15 mL or 50 mL) for stock solutions
Class A volumetric flasks (optional, for high precision)
Protocol Part 1: Small-Scale Solubility Determination
This initial step is crucial for identifying a suitable solvent and estimating the maximum practical stock concentration. It is performed on a small scale to conserve the compound.
Prepare Aliquots: Accurately weigh out approximately 1-2 mg of YJC-10592 into several pre-labeled 1.5 mL microcentrifuge tubes. Record the exact weight for each tube.
Solvent Addition:
Select a starting solvent. DMSO is a common first choice for organic compounds in biological research.
To one of the tubes, add a calculated volume of the solvent to achieve a high target concentration (e.g., 100 mM or 50 mg/mL). The required volume (V) can be calculated using the formula:
V (in µL) = (Weight of Compound (mg) / Molecular Weight (g/mol)) * (1 / Target Concentration (mol/L)) * 1,000,000
If the molecular weight is unknown, aim for a weight/volume concentration (e.g., 20 mg/mL).
Dissolution Assistance:
Vortex the tube vigorously for 30-60 seconds.
Visually inspect for undissolved particles. If particles remain, sonicate the tube in a water bath for 5-15 minutes. Avoid excessive heating.
Alternate between vortexing and sonicating until the compound is fully dissolved or it is clear that it will not dissolve at this concentration.
Observation and Dilution:
If the solution is clear, the compound is soluble at this concentration. Record this in the data table.
If the compound is not fully dissolved (e.g., suspension, precipitate), add an additional, precise volume of solvent to dilute the concentration (e.g., to 50 mM, then 25 mM, etc.). Repeat Step 3 after each dilution.
Record the concentration at which the compound fully dissolves as the approximate solubility limit in that solvent.
Test Other Solvents: Repeat steps 2-4 for other relevant solvents (e.g., Ethanol, PBS, Water) to build a solubility profile for YJC-10592.
Data Presentation: Solubility Profile of YJC-10592
Summarize the findings from the solubility tests in a clear table. This data will guide the preparation of the main stock solution.
Solvent
Molecular Weight ( g/mol )
Weight of Compound (mg)
Target Concentration
Observations (Clear, Hazy, Precipitate)
Estimated Solubility
DMSO
Enter MW
e.g., 1.52
100 mM
Precipitate after sonication
50 mM
Clear solution
> 50 mM
Ethanol
Enter MW
e.g., 1.48
100 mM
Heavy Precipitate
10 mM
Hazy, fine particles remain
< 10 mM
1X PBS
Enter MW
e.g., 1.55
10 mM
Insoluble
< 1 mM
Protocol Part 2: Preparation of a High-Concentration Stock Solution
Based on the solubility data, select the most appropriate solvent to prepare a primary stock solution at a convenient, high concentration.
Calculate Required Mass: Determine the desired concentration and volume for your stock solution (e.g., 10 mL of a 50 mM stock). Calculate the mass of YJC-10592 required.
Mass (in mg) = Desired Volume (L) * Desired Concentration (mol/L) * Molecular Weight (g/mol) * 1000
Weigh Compound: On an analytical balance, carefully weigh out the calculated mass of YJC-10592 into an appropriate sterile tube (e.g., a 15 mL conical tube).
Add Solvent: Add approximately 80% of the final desired volume of the chosen solvent (e.g., 8 mL for a final 10 mL volume) to the tube.
Dissolve Compound: Cap the tube securely. Use a combination of vortexing and sonication as determined in Part 1 to ensure the compound dissolves completely. Visually confirm that no solid particles are present.
Adjust to Final Volume: Once the compound is fully dissolved, add the solvent to reach the final desired volume (e.g., bring the total volume to 10 mL). This is known as "quantity sufficient" (q.s.). Mix thoroughly by inverting the tube several times.
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
Aliquoting and Storage:
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Label each aliquot clearly with the compound name (YJC-10592), concentration, solvent, and date of preparation.
Store the aliquots under appropriate conditions. For most compounds in DMSO, storage at -20°C or -80°C is recommended. Protect from light if the compound is light-sensitive.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for preparing a solution of a novel compound.
Method
YJC-10592: Application Notes and Protocols for a CCR2 Antagonist in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of YJC-10592, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of YJC-10592, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document details its mechanism of action, summarizes its in vitro activity, and provides detailed protocols for key experiments to facilitate its use in research and drug development.
Introduction
YJC-10592 is a valuable research tool for investigating the biological roles of the CCL2-CCR2 signaling axis. This axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, and as such, is implicated in a wide range of inflammatory and fibrotic diseases. YJC-10592 blocks the interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor CCR2, thereby inhibiting downstream signaling and the migration of CCR2-expressing cells.
Mechanism of Action
YJC-10592 functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it prevents the binding of the endogenous ligand CCL2. This blockade inhibits the G-protein-coupled signaling cascade, which includes the activation of pathways such as PI3K/Akt and MAPK/ERK, ultimately preventing the cellular responses of chemotaxis and calcium mobilization.
In Vitro Activity of YJC-10592
The potency of YJC-10592 has been quantified in several key in vitro functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking CCR2-mediated signaling and cell migration.
Assay Type
Target
IC50 Value
Unit
Antagonism
CCR2
1.12
µM
Calcium Assay
CCR2
1.7
nM
Chemotaxis Assay
CCR2
23
nM
Data sourced from publicly available information.[1][2]
Signaling Pathway
The CCL2-CCR2 signaling axis plays a pivotal role in immune cell trafficking. The binding of CCL2 to CCR2 on the surface of cells like monocytes initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement. YJC-10592 blocks this initial binding step.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of YJC-10592.
Experimental Protocols
The following are detailed protocols for assays commonly used to characterize the activity of CCR2 antagonists like YJC-10592.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist (CCL2) stimulation of CCR2.
Objective: To determine the IC50 value of YJC-10592 by measuring its inhibition of CCL2-induced calcium flux in a CCR2-expressing cell line (e.g., THP-1).
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
96-well black, clear-bottom plates
Fluorescence plate reader with kinetic reading capabilities and injectors
Protocol:
Cell Preparation:
Culture THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL.
Centrifuge the cells and resuspend in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
Dye Loading:
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in Assay Buffer.
Add an equal volume of the dye loading solution to the cell suspension.
Incubate for 45-60 minutes at 37°C in the dark.
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.
Resuspend the cells in Assay Buffer at a final concentration of 1 x 10^6 cells/mL.
Assay Procedure:
Pipette 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.
Prepare serial dilutions of YJC-10592 in Assay Buffer. Add 50 µL of the antagonist dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer.
Incubate the plate for 15-30 minutes at room temperature in the dark.
Place the plate in the fluorescence plate reader.
Establish a baseline fluorescence reading for 15-20 seconds.
Using the plate reader's injector, add 50 µL of CCL2 (at a final concentration that elicits a sub-maximal response, e.g., EC80) to each well.
Immediately begin kinetic measurement of fluorescence for 60-120 seconds.
Data Analysis:
The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.
Calculate the percentage of inhibition for each concentration of YJC-10592 relative to the control (CCL2 stimulation without antagonist).
Plot the percent inhibition against the log concentration of YJC-10592 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This assay measures the ability of YJC-10592 to inhibit the directed migration of CCR2-expressing cells towards a CCL2 chemoattractant gradient.
Objective: To determine the IC50 value of YJC-10592 for the inhibition of CCL2-mediated cell migration.
Materials:
CCR2-expressing cells (e.g., THP-1)
YJC-10592
Recombinant human CCL2
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes, typically 5-8 µm pore size)
Cell culture medium with low serum (e.g., RPMI + 0.5% BSA)
Protocol:
Cell and Reagent Preparation:
Culture THP-1 cells and resuspend them in low-serum medium at a concentration of 1-2 x 10^6 cells/mL.
Prepare serial dilutions of YJC-10592 in the same low-serum medium.
Prepare a solution of CCL2 in low-serum medium at a concentration known to induce optimal chemotaxis (e.g., 10-50 ng/mL).
Assay Setup:
Add the CCL2 solution to the lower wells of the chemotaxis chamber. For negative controls, add only medium.
Pre-incubate the cell suspension with the various concentrations of YJC-10592 (or vehicle control) for 30 minutes at 37°C.
Place the porous membrane over the lower wells.
Add the cell suspension (containing the antagonist) to the upper chamber (the insert).
Incubation:
Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2. During this time, cells will migrate through the pores towards the CCL2 gradient.
Quantification of Migration:
After incubation, remove the upper chamber. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik or crystal violet).
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, the stained cells can be eluted and the absorbance measured.
Data Analysis:
Calculate the percentage of inhibition of migration for each concentration of YJC-10592 compared to the CCL2-only control.
Plot the percent inhibition against the log concentration of YJC-10592 and determine the IC50 value using non-linear regression.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a CCR2 antagonist like YJC-10592.
Caption: General workflow for the evaluation of YJC-10592.
Applications in Drug Development
Given the central role of the CCL2-CCR2 axis in inflammation, YJC-10592 is a promising lead compound for the development of therapeutics for a variety of conditions, including:
Rheumatoid Arthritis
Multiple Sclerosis
Atherosclerosis
Diabetic Nephropathy
Certain types of Cancer
Researchers can use YJC-10592 to probe the involvement of CCR2 in these and other pathological processes, validate CCR2 as a therapeutic target, and serve as a reference compound in the development of novel CCR2 antagonists.
Topic: YJC-10592 for In-Vivo Imaging Techniques Note to Researchers: Based on a comprehensive review of currently available scientific literature, YJC-10592 is identified as a chemokine receptor 2 (CCR-2) antagonist deve...
Author: BenchChem Technical Support Team. Date: November 2025
Topic: YJC-10592 for In-Vivo Imaging Techniques
Note to Researchers: Based on a comprehensive review of currently available scientific literature, YJC-10592 is identified as a chemokine receptor 2 (CCR-2) antagonist developed for therapeutic purposes, specifically for conditions such as asthma and atopic dermatitis. There is no evidence in the reviewed literature to suggest that YJC-10592 is used as an agent for in-vivo imaging techniques. The following information details its mechanism of action as a CCR-2 antagonist and its pharmacokinetic profile.
Mechanism of Action: CCR-2 Antagonism
YJC-10592 functions by blocking the chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting the interaction between CCL2 and CCR2, YJC-10592 is thought to reduce the inflammatory response.
Below is a diagram illustrating the proposed mechanism of action for YJC-10592 as a CCR-2 antagonist.
Caption: Mechanism of YJC-10592 as a CCR-2 antagonist.
Data Presentation: Pharmacokinetics in Rats
Pharmacokinetic studies of YJC-10592 have been conducted in rats, and the key findings are summarized in the table below. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Parameter
Administration
Dose
Value
Absolute Bioavailability (F)
Oral
100 and 200 mg/kg
<2.55%
Apparent Volume of Distribution (Vss)
Intravenous
5, 10, and 20 mg/kg
890-1385 mL/kg
Tissue Distribution
Intravenous
10 mg/kg
High affinity for most tissues, excluding the brain
Pharmacokinetics
Intravenous
20 mg/kg
Dose-dependent, suggesting saturable metabolism
Table 1: Summary of the pharmacokinetic parameters of YJC-10592 in rats. This data indicates low oral bioavailability and wide distribution in the body, with limited brain penetration.
Experimental Protocols
Due to the absence of literature describing the use of YJC-10592 for in-vivo imaging, no established protocols for such applications can be provided. The primary experimental context for YJC-10592 found in the literature is related to pharmacokinetic studies. A generalized workflow for such a study is outlined below.
Caption: A generalized workflow for a pharmacokinetic study.
Method
YJC-10592: Application Notes and Protocols for a Novel CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals Introduction YJC-10592 is a novel, potent, and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, m...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJC-10592 is a novel, potent, and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. YJC-10592 was developed as a therapeutic agent for conditions such as asthma and atopic dermatitis by inhibiting the inflammatory cascade mediated by CCR2.[1] These application notes provide a comprehensive guide for researchers utilizing YJC-10592 in preclinical studies, offering detailed experimental protocols and summarizing key quantitative data.
Mechanism of Action & Signaling Pathway
YJC-10592 functions by competitively binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing the binding of its endogenous ligand CCL2. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and inflammation. The canonical CCR2 signaling pathway involves the activation of Gαi proteins, leading to the dissociation of Gβγ subunits. This initiates a cascade involving phospholipase C (PLC) activation, subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration and activation of protein kinase C (PKC). These events culminate in actin polymerization and cell migration.
Caption: CCR2 signaling pathway and the inhibitory action of YJC-10592.
Quantitative Data Summary
The inhibitory activity of YJC-10592 has been quantified in several key in vitro functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a CCR2 antagonist.
Assay Type
Target
IC50 Value
Unit
CCR2 Antagonism
CCR2
1.12
µM
Calcium Assay
CCR2
1.7
nM
Chemotaxis Assay
CCR2
23
nM
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol details a common method to assess the efficacy of YJC-10592 in inhibiting the migration of monocytes towards a CCL2 gradient.
1. Materials and Reagents:
Human monocytic cell line (e.g., THP-1)
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
Caption: Workflow for the in vitro monocyte chemotaxis assay.
3. Detailed Methodology:
Cell Culture: Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
Cell Preparation:
Harvest cells and wash with serum-free RPMI 1640.
Resuspend cells at a density of 1 x 10⁶ cells/mL in serum-free RPMI 1640.
Label cells by incubating with Calcein-AM at a final concentration of 1 µM for 30 minutes at 37°C.
Wash the cells twice to remove excess dye and resuspend in serum-free RPMI 1640.
Compound Treatment:
Prepare a serial dilution of YJC-10592 in serum-free RPMI 1640.
Incubate the Calcein-AM labeled cells with the various concentrations of YJC-10592 (or vehicle control) for 30 minutes at 37°C.
Assay Setup:
Add 600 µL of serum-free RPMI 1640 containing 10 ng/mL of recombinant human CCL2 to the lower wells of the chemotaxis chamber.
Place the polycarbonate membrane over the lower wells.
Add 100 µL of the pre-treated cell suspension to the upper chamber of each well.
Incubation: Incubate the chemotaxis chambers for 90-120 minutes at 37°C in a 5% CO₂ incubator.
Quantification:
After incubation, carefully remove the upper chamber.
Wipe off the non-migrated cells from the upper side of the membrane.
Lyse the migrated cells on the lower side of the membrane and quantify the fluorescence using a plate reader with appropriate filters for Calcein-AM (Excitation: 485 nm, Emission: 520 nm).
Data Analysis:
Calculate the percentage of inhibition for each concentration of YJC-10592 compared to the vehicle control.
Plot the percentage of inhibition against the log concentration of YJC-10592 and determine the IC50 value using a non-linear regression analysis.
Disclaimer
This document is intended for research use only. The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and cell lines. All experiments should be conducted in accordance with institutional and national guidelines and regulations.
YJC-10592: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract YJC-10592 is a novel antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory cascade. This document provides comprehe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
YJC-10592 is a novel antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory cascade. This document provides comprehensive application notes and protocols for the safe handling and experimental use of YJC-10592. It is intended for researchers and professionals involved in drug development and the study of inflammatory diseases such as asthma and atopic dermatitis. The information compiled herein is based on available safety data and published pre-clinical research.
Safety and Handling Procedures
According to available safety data sheets, YJC-10592 is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1] However, as with any research chemical, standard laboratory safety practices should be strictly followed.
1.1. Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles.
Hand Protection: Wear compatible chemical-resistant gloves.
Skin and Body Protection: Wear a laboratory coat.
1.2. Handling and Storage
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
1.3. First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
In Case of Skin Contact: Wash off with soap and plenty of water.
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
1.4. Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for YJC-10592 is presented in the table below. This data is derived from a pharmacokinetic study in rats.[1]
Property
Value
Mechanism of Action
CCR2 Antagonist
Intravenous Administration
Doses Studied
5, 10, and 20 mg/kg
Oral Administration
Doses Studied
100 and 200 mg/kg
Bioavailability (F)
<2.55%
Distribution
High affinity for most tissues except the brain
Volume of Distribution (Vss)
890-1385 mL/kg
Metabolism
Evidence of saturable metabolism
Elimination
Slower elimination contributes to dose-dependent pharmacokinetics
Signaling Pathway
YJC-10592 acts as an antagonist to CCR2. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2 (also known as MCP-1), initiates a signaling cascade that promotes inflammation and cell migration. By blocking this interaction, YJC-10592 is expected to inhibit these downstream effects.
Caption: CCR2 signaling pathway and the inhibitory action of YJC-10592.
Experimental Protocols
The following are suggested protocols for investigating the efficacy of YJC-10592 in relevant pre-clinical models. These are based on standard methodologies for studying CCR2 antagonists in the context of asthma and atopic dermatitis.
In Vitro Chemotaxis Assay
This assay assesses the ability of YJC-10592 to block the migration of CCR2-expressing cells towards a CCL2 gradient.
Methodology:
Cell Culture: Culture a CCR2-expressing cell line (e.g., THP-1 monocytes) in appropriate media.
Assay Setup: Use a chemotaxis chamber (e.g., Transwell plate with a porous membrane).
In the lower chamber, add media containing CCL2 (chemoattractant).
In the upper chamber, add the cell suspension.
Treatment: Pre-incubate the cells with varying concentrations of YJC-10592 before adding them to the upper chamber. Include a vehicle control.
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours).
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., Calcein-AM staining).
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of YJC-10592 compared to the vehicle control.
Caption: Workflow for an in vitro chemotaxis assay.
Animal Model of Ovalbumin-Induced Allergic Asthma
This model is used to evaluate the in vivo efficacy of YJC-10592 in a Th2-driven inflammatory disease model.
Methodology:
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA.
Treatment: Administer YJC-10592 (e.g., via oral gavage or intraperitoneal injection) at various doses, starting before the OVA challenge and continuing throughout the challenge period. Include a vehicle control group.
Endpoint Analysis (24-48 hours after the last challenge):
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to assess inflammatory cell infiltration (especially eosinophils).
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor (e.g., methacholine) using a plethysmograph.
Animal Model of Atopic Dermatitis-like Skin Lesions
The NC/Nga mouse model is a well-established model for atopic dermatitis that can be used to assess the therapeutic potential of YJC-10592.
Methodology:
Induction of Dermatitis: House NC/Nga mice in a conventional (non-specific pathogen-free) environment to induce spontaneous atopic dermatitis-like skin lesions. Alternatively, dermatitis can be induced by repeated topical application of an antigen, such as house dust mite extract.
Treatment: Once skin lesions are established, topically or systemically administer YJC-10592 at various doses. Include a vehicle control group.
Endpoint Analysis:
Clinical Score: Evaluate the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) using a standardized scoring system.
Histology: Collect skin biopsies for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
Immunohistochemistry: Stain skin sections for markers of immune cells (e.g., mast cells, T cells).
Serum IgE: Measure total and antigen-specific IgE levels in the serum.
Conclusion
YJC-10592 is a promising CCR2 antagonist with potential therapeutic applications in inflammatory diseases. The protocols and information provided in this document are intended to serve as a guide for researchers. It is recommended that investigators optimize these protocols for their specific experimental systems. Adherence to proper safety and handling procedures is essential when working with this and any other research chemical.
Technical Support Center: YJC-10592 Welcome to the technical support center for the novel MEK1/2 inhibitor, YJC-10592. This resource is designed for researchers, scientists, and drug development professionals to address...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: YJC-10592
Welcome to the technical support center for the novel MEK1/2 inhibitor, YJC-10592. This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide clear guidance for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of YJC-10592 across different experimental batches. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several sources. The most frequent causes include:
Cell-Based Factors:
Cell Line Integrity: Ensure your cell line has been recently authenticated (e.g., by STR profiling) to rule out misidentification or cross-contamination.
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.
Cell Seeding Density: Inconsistent initial cell numbers can dramatically affect the final readout. It is crucial to optimize and standardize seeding density for your specific cell line and assay duration.[1]
Reagent and Compound Handling:
Compound Stability: YJC-10592 is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Ensure the same batch and percentage of FBS is used across all experiments.
Assay Protocol:
Incubation Time: The duration of drug exposure can influence the IC50 value. A standardized incubation time is critical for comparability.
To systematically troubleshoot this, please refer to the logical workflow diagram below.
Q2: The inhibitory effect of YJC-10592 on ERK phosphorylation (p-ERK) is inconsistent in our Western Blots. How can we improve reproducibility?
A2: Inconsistent p-ERK results are often related to the technical execution of the Western Blot, particularly when dealing with labile phosphorylation events.[2][3] Key areas to focus on are:
Sample Preparation: This is the most critical step.
Rapid Lysis: Lyse cells quickly on ice to minimize the activity of endogenous phosphatases and proteases that can degrade your target proteins.[2][3]
Inhibitor Cocktails: Always supplement your lysis buffer with freshly added phosphatase and protease inhibitor cocktails.[3]
Antibody Selection and Incubation:
Phospho-Specific Antibodies: Use antibodies validated for their specificity to the phosphorylated epitope. Low signal is a common issue with these antibodies, so optimization is key.[4]
Blocking Agent: When probing for phosphorylated proteins, use Bovine Serum Albumin (BSA) for blocking instead of milk. Milk contains casein, a phosphoprotein that can cause high background noise by cross-reacting with the anti-phospho antibody.[2][5]
Incubation Conditions: For most phospho-specific antibodies, an overnight incubation at 4°C is recommended to enhance signal.[4]
Loading and Transfer:
Protein Quantification: Ensure accurate protein quantification (e.g., via BCA assay) and load equal amounts of total protein for each sample. A recommended starting point is 20-40 µg per lane.[4]
Loading Control: Always probe for total ERK as a loading control to normalize the p-ERK signal. This helps to confirm that variations are due to changes in phosphorylation and not differences in protein load.
Troubleshooting Guides
Guide 1: Optimizing Cell Viability Assays
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) are common. Follow this guide to standardize your protocol.
Parameter
Recommendation
Rationale
Cell Seeding Density
Determine empirically for each cell line. Seed cells to ensure they are in the exponential growth phase at the end of the assay.
Over- or under-confluent cells will respond differently to treatment. Optimal starting density should be determined before running experiments.[1]
YJC-10592 Concentration
Use a serial dilution series (e.g., 10-point, 3-fold dilution) starting from a high concentration (e.g., 10 µM).
This ensures you capture the full dose-response curve, from no effect to complete inhibition.
Incubation Time
Standardize to 72 hours for most cancer cell lines.
Allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
Assay Controls
Include "no cell" (media only), "vehicle control" (e.g., 0.1% DMSO), and "positive control" (e.g., another known MEK inhibitor) wells.
These controls are essential for calculating background, ensuring the vehicle has no effect, and validating assay performance.
Guide 2: Improving Western Blot Data Quality for p-ERK
Use this table to troubleshoot common Western Blot issues when analyzing the YJC-10592 signaling pathway.
Issue
Potential Cause(s)
Recommended Solution(s)
No or Weak p-ERK Signal
1. Inactive pathway at baseline.2. Phosphatase activity during lysis.3. Insufficient protein load.4. Poor antibody performance.
1. Stimulate cells with a growth factor (e.g., EGF, FGF) for 15-30 min before lysis to induce the pathway.2. Add fresh phosphatase inhibitors to lysis buffer; keep samples on ice.[2][3]3. Increase protein load to 30-40 µg per lane.[4]4. Incubate primary antibody overnight at 4°C; test a different antibody clone.
High Background
1. Blocking agent is inappropriate (e.g., milk).2. Antibody concentration is too high.3. Insufficient washing.
1. Use 3-5% BSA in TBST for blocking and antibody dilution.[5]2. Further dilute the primary and secondary antibodies.3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST).
Non-Specific Bands
1. Antibody cross-reactivity.2. Protein degradation.
1. Check antibody datasheet for validation in your application. Run a positive control lysate if available.[4]2. Add fresh protease inhibitors to lysis buffer.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo®
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of YJC-10592 in culture medium.
Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for p-ERK/Total ERK Analysis
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve cells overnight, then treat with YJC-10592 for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes before harvesting.
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
Protein Quantification: Scrape cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
SDS-PAGE: Load 30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
Transfer: Transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.[4] Confirm transfer efficiency with Ponceau S staining.
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add ECL substrate and image using a chemiluminescence detector.
Stripping and Re-probing: To probe for total ERK, strip the membrane (using a mild stripping buffer) and repeat steps 7-11 using an anti-Total ERK antibody.
Visualizations
Caption: YJC-10592 inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: A logical workflow for troubleshooting IC50 variability.
Caption: Key sources of experimental variability in cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of YJC-10592 in their experiments. Below you will find frequently aske...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of YJC-10592 in their experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and reference data to ensure the effective application of YJC-10592.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for YJC-10592 in cell-based assays?
A1: For initial experiments, a concentration range of 1 µM to 10 µM is recommended for most cell-based assays.[1] The optimal concentration will be cell-line specific and should be determined empirically. A dose-response experiment is highly recommended to determine the IC50 value in your specific model system.
Q2: How should I dissolve and store YJC-10592?
A2: YJC-10592 is soluble in DMSO. For a stock solution, we recommend dissolving YJC-10592 in 100% DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
Q3: What are the known off-target effects of YJC-10592?
A3: While YJC-10592 has been designed for a specific target, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations.[1][3] It is crucial to use the lowest effective concentration to minimize these effects.[1] We recommend performing control experiments, such as using a structurally related inactive compound or a secondary assay, to validate that the observed phenotype is due to the inhibition of the intended target.
Q4: Is YJC-10592 suitable for in vivo studies?
A4: The suitability of YJC-10592 for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be fully characterized. Key factors to consider for in vivo use are the compound's solubility in aqueous solutions, membrane permeability, and metabolic stability.[4] We advise consulting any available preclinical data or conducting preliminary animal studies to assess its bioavailability and potential toxicity.
Troubleshooting Guide
Q5: I am observing high variability in my experimental results. What could be the cause?
A5: High variability can stem from several factors.[2] Ensure consistent cell seeding density and passage number. Verify the accuracy of your serial dilutions for YJC-10592. Inconsistent incubation times or variations in plate reader measurements can also contribute to variability. We recommend including positive and negative controls in every experiment to monitor assay performance.
Q6: My cells are dying even at very low concentrations of YJC-10592. What should I do?
A6: If you observe excessive cytotoxicity, first re-evaluate the final DMSO concentration in your culture medium, as some cell lines are highly sensitive to this solvent.[2] If the DMSO concentration is acceptable, your cells may be exceptionally sensitive to the inhibitory effects of YJC-10592. In this case, perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar).
Q7: I am not seeing any effect of YJC-10592, even at high concentrations. What could be the problem?
A7: This could be due to several reasons. First, confirm the activity of your YJC-10592 stock by testing it in a known sensitive cell line or a biochemical assay. Ensure that the compound is fully dissolved and has not precipitated out of solution. The target protein may not be expressed or may be mutated in your specific cell model, rendering it insensitive to the inhibitor.[3] Consider verifying target expression via Western blot or qPCR.
Quantitative Data Summary
Cell Line
Assay Type
IC50 (µM)
Recommended Concentration Range (µM)
Cell Line A
Cell Viability (MTT)
2.5
0.5 - 10
Cell Line B
Kinase Activity
0.8
0.1 - 5
Cell Line C
Reporter Gene
5.2
1 - 20
Experimental Protocols
Protocol: Determining the IC50 of YJC-10592 using a Cell Viability Assay (MTT)
Cell Seeding:
Culture cells to ~80% confluency.
Trypsinize and count the cells.
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
Compound Preparation and Treatment:
Prepare a 2X serial dilution of YJC-10592 in culture medium.
Remove the old medium from the cells and add the medium containing different concentrations of YJC-10592.
Include a vehicle control (medium with the same concentration of DMSO as the highest YJC-10592 concentration).
Incubate for 24, 48, or 72 hours, depending on the cell doubling time.
MTT Assay:
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Read the absorbance at the appropriate wavelength (typically 570 nm).
Data Analysis:
Normalize the absorbance values to the vehicle control.
Plot the normalized values against the log of the YJC-10592 concentration.
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing YJC-10592 inhibiting Kinase B.
Caption: Workflow for optimizing the experimental concentration of YJC-10592.
Welcome to the technical support center for YJC-10592. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of YJC-10592 and to offer strategies for ide...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for YJC-10592. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of YJC-10592 and to offer strategies for identifying and mitigating potential off-target effects.
As a C-C chemokine receptor type 2 (CCR2) antagonist, YJC-10592 is a valuable tool for studying the role of the CCL2/CCR2 signaling axis in various physiological and pathological processes.[1] However, like any small molecule inhibitor, it is crucial to characterize its selectivity and understand any potential off-target interactions to ensure the validity of experimental results.
This guide provides frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you proactively address and overcome potential challenges related to the off-target effects of YJC-10592.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of YJC-10592?
YJC-10592 is a C-C chemokine receptor type 2 (CCR2) antagonist.[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in the migration of monocytes and macrophages to sites of inflammation.
Q2: Are the off-target effects of YJC-10592 known?
Currently, there is limited publicly available information detailing a comprehensive off-target profile of YJC-10592. As with any small molecule inhibitor, it is recommended to empirically determine its selectivity in your experimental system. This technical support guide provides protocols to help you assess the off-target profile of YJC-10592.
Q3: What are the potential consequences of off-target effects?
Off-target effects can lead to a variety of issues in your experiments, including:
Misinterpretation of data: Attributing a biological effect to the inhibition of CCR2 when it is, in fact, caused by the modulation of an unrelated target.
Cellular toxicity: Off-target interactions can lead to unexpected and undesirable cellular responses.
Q4: How can I minimize the risk of off-target effects?
Several strategies can be employed to minimize the impact of potential off-target effects:
Use the lowest effective concentration: Titrate YJC-10592 to determine the minimal concentration required to achieve the desired level of CCR2 inhibition.
Perform rescue experiments: If possible, rescue the phenotype by expressing a form of CCR2 that is resistant to YJC-10592 or by adding a downstream signaling component.
Characterize the selectivity of YJC-10592 in your system: Use the protocols outlined in this guide to assess the off-target profile.
Troubleshooting Guide
This section provides guidance on how to address specific issues you may encounter during your experiments with YJC-10592.
Issue
Potential Cause
Recommended Action
Unexpected or inconsistent results
Off-target effects of YJC-10592.
1. Perform a dose-response curve to ensure you are using an appropriate concentration. 2. Validate your findings with a structurally different CCR2 antagonist. 3. Conduct a selectivity profiling assay (see Experimental Protocols).
Observed phenotype does not align with known CCR2 biology
The phenotype may be due to an off-target effect.
1. Review the literature for the known functions of CCR2 in your specific cell type or model system. 2. Perform a rescue experiment to confirm on-target engagement. 3. Use a systems biology approach (e.g., transcriptomics, proteomics) to identify pathways affected by YJC-10592.
Cellular toxicity or other adverse effects
Off-target activity or compound-specific toxicity.
1. Assess cell viability across a range of YJC-10592 concentrations. 2. Compare the toxicity profile with that of other CCR2 antagonists. 3. If toxicity is observed at concentrations required for CCR2 inhibition, consider using an alternative inhibitor.
Experimental Protocols
To thoroughly assess the specificity of YJC-10592, a multi-faceted approach is recommended. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Profiling
While YJC-10592 is a CCR2 antagonist, it is prudent to screen it against a panel of kinases, as off-target kinase activity is a common feature of small molecule inhibitors.
Objective: To determine if YJC-10592 inhibits the activity of a broad panel of protein kinases.
Methodology:
Compound Preparation: Prepare a stock solution of YJC-10592 in a suitable solvent (e.g., DMSO).
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a large panel of purified kinases (e.g., >400 kinases).
Assay Format: The service provider will typically perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of a fixed concentration of YJC-10592 (commonly 1 µM or 10 µM).
Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. A significant reduction in activity (e.g., >50%) for any kinase indicates a potential off-target interaction.
Protocol 2: GPCRome Screening
As YJC-10592 targets a GPCR, screening against a panel of other GPCRs is essential to determine its selectivity.
Objective: To assess the binding of YJC-10592 to a wide range of GPCRs.
Methodology:
Compound Preparation: Prepare a stock solution of YJC-10592 in a suitable solvent.
GPCR Panel: Engage a contract research organization (CRO) that offers GPCR binding assays (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of human GPCRs.
Assay Format: Radioligand binding assays are commonly used. A known radiolabeled ligand for each GPCR is competed with a single high concentration of YJC-10592 (e.g., 10 µM).
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. Significant inhibition (e.g., >50%) suggests potential binding to that GPCR, which should be followed up with concentration-response studies to determine the affinity (Ki).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It can be used to confirm that YJC-10592 binds to CCR2 in cells and to identify potential off-target binders.
Objective: To determine the cellular targets of YJC-10592 by measuring changes in protein thermal stability upon compound binding.
Methodology:
Cell Treatment: Treat intact cells with either vehicle or YJC-10592 at a desired concentration.
Heating: Heat the cell lysates at a range of temperatures.
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze by Western blotting for CCR2 or by mass spectrometry for a proteome-wide analysis.
Data Analysis: Binding of YJC-10592 to a protein will stabilize it, leading to a higher melting temperature. This is observed as more of the protein remaining in the soluble fraction at higher temperatures in the YJC-10592-treated samples compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of YJC-10592.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects of YJC-10592.
Important Note for Researchers: Information regarding the compound "YJC-10592" is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general...
Author: BenchChem Technical Support Team. Date: November 2025
Important Note for Researchers: Information regarding the compound "YJC-10592" is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles of minimizing cytotoxicity for experimental compounds. Researchers should adapt these suggestions based on their own empirical data for YJC-10592.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through various mechanisms, including apoptosis, necrosis, and autophagy. Apoptosis is a programmed cell death characterized by cell shrinkage and DNA fragmentation. Necrosis is a form of cell death resulting from acute cellular injury, leading to cell swelling and lysis. Autophagy is a cellular process of self-digestion of damaged organelles, which can sometimes lead to cell death. The specific mechanism of YJC-10592-induced cytotoxicity needs to be experimentally determined.
Q2: How can I determine the optimal concentration of YJC-10592 for my experiments while minimizing cytotoxicity?
A2: A dose-response study is crucial. We recommend performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of YJC-10592 concentrations. This will help you determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration for your specific cell line.
Troubleshooting Guides
Issue 1: High levels of cell death observed at the desired effective concentration.
Possible Cause 1: Off-target effects of YJC-10592.
Solution: Investigate potential off-target signaling pathways that might be affected by YJC-10592. The diagram below illustrates a hypothetical workflow for identifying and mitigating off-target effects.
Caption: Workflow for mitigating off-target cytotoxicity.
Possible Cause 2: Suboptimal cell culture conditions.
Solution: Ensure cells are healthy and not overly confluent before treatment. Optimize serum concentration and check for any potential contamination in the culture.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variability in compound preparation.
Solution: Prepare fresh stock solutions of YJC-10592 and use a consistent dilution method. Ensure the compound is fully dissolved in the vehicle solvent.
Possible Cause 2: Fluctuation in experimental parameters.
Solution: Maintain consistency in cell seeding density, incubation times, and assay reading times. The diagram below outlines a standardized experimental protocol.
Troubleshooting
Refining YJC-10592 treatment duration in assays
Answering user's request Technical Support Center: YJC-10592 Welcome to the technical support center for YJC-10592, a novel CCR2 antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: November 2025
Answering user's request
Technical Support Center: YJC-10592
Welcome to the technical support center for YJC-10592, a novel CCR2 antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers refine the treatment duration of YJC-10592 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for YJC-10592 in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 1-10 µM. However, the optimal concentration will depend on the cell type and the specific assay being performed. A dose-response experiment is crucial to determine the IC50 for your system.
Q2: What is the mechanism of action for YJC-10592?
A2: YJC-10592 is an antagonist of the C-C chemokine receptor 2 (CCR2). It blocks the binding of the chemokine CCL2 (also known as MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in cell migration and inflammation.
Q3: How long should I pre-incubate my cells with YJC-10592 before adding the agonist (e.g., CCL2)?
A3: Pre-incubation time is a critical parameter that requires optimization. We recommend starting with a pre-incubation time of 30-60 minutes. Shorter times may be sufficient for competitive binding assays, while longer pre-incubation may be necessary for functional assays that measure downstream signaling events.
Q4: Is YJC-10592 cytotoxic?
A4: YJC-10592 is not expected to be cytotoxic at effective concentrations. However, it is always good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays, especially when using treatment durations longer than 24 hours.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Low or no inhibition of CCL2-induced response
1. Insufficient pre-incubation time. 2. YJC-10592 concentration is too low. 3. YJC-10592 has degraded.
1. Increase the pre-incubation time with YJC-10592 to 2, 4, or 6 hours before adding CCL2. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Prepare fresh solutions of YJC-10592 for each experiment.
High background signal in the absence of CCL2
1. Basal activity of the CCR2 pathway in your cell line. 2. Non-specific effects of YJC-10592.
1. Serum-starve the cells for 4-6 hours before the assay to reduce basal signaling. 2. Test a range of YJC-10592 concentrations to identify a window of specific activity.
Inconsistent results between experiments
1. Variation in cell passage number. 2. Inconsistent incubation times.
1. Use cells within a consistent passage number range for all experiments. 2. Use a precise timer for all incubation steps.
Cell death observed at higher concentrations or longer incubation times
1. Off-target effects of YJC-10592. 2. Solvent (e.g., DMSO) toxicity.
1. Lower the concentration of YJC-10592. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1%).
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol provides a starting point for optimizing YJC-10592 treatment in a chemotaxis assay.
Cell Preparation:
Culture CCR2-expressing cells (e.g., THP-1 monocytes) to 70-80% confluency.
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.
YJC-10592 Pre-incubation:
In a separate tube, incubate the cell suspension with varying concentrations of YJC-10592 (e.g., 0.1, 1, 10 µM) for a range of pre-incubation times (e.g., 30, 60, 120 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
Chemotaxis Setup:
Add CCL2 (e.g., 50 ng/mL) to the lower chamber of the Boyden chamber.
Add the pre-incubated cell suspension to the upper chamber (the insert with a porous membrane).
Incubation:
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
Quantification:
Remove non-migrated cells from the top of the insert.
Fix and stain the migrated cells on the bottom of the insert.
Count the migrated cells in several fields of view under a microscope.
Data Presentation: Optimizing YJC-10592 Pre-incubation Time
Pre-incubation Time (minutes)
YJC-10592 (1 µM) % Inhibition of Migration
30
45%
60
75%
120
85%
240
88%
Note: The data above is representative and should be determined empirically for your specific experimental conditions.
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of YJC-10592.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing YJC-10592 concentration and treatment duration.
Optimization
YJC-10592 stability issues in long-term experiments
Technical Support Center: YJC-10592 This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of YJC-10592 in long-term experiments. Due to the compound's inhe...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: YJC-10592
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of YJC-10592 in long-term experiments. Due to the compound's inherent chemical properties, researchers may encounter challenges related to solubility and degradation, leading to variability in experimental results. This guide offers strategies to mitigate these issues and ensure consistent performance of YJC-10592.
Frequently Asked Questions (FAQs)
Q1: I dissolved YJC-10592 in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: High solubility in DMSO does not guarantee solubility in aqueous solutions like cell culture media.[1] When the DMSO stock is diluted into the medium, the DMSO concentration dramatically decreases, and the compound's poor aqueous solubility becomes the limiting factor. This can lead to the formation of a supersaturated state that resolves through precipitation.[2]
Q2: I've noticed a decrease in the activity of YJC-10592 in my multi-day experiments. Is the compound unstable?
A2: YJC-10592 can degrade in aqueous environments, especially at physiological pH and temperature. This degradation can lead to a loss of active compound over the course of a long-term experiment, resulting in diminished biological effects. It is recommended to perform media changes with freshly prepared YJC-10592 for long-term assays.
Q3: Can I pre-mix YJC-10592 into my media and store it?
A3: It is not recommended to store YJC-10592 in aqueous media for extended periods. The compound is susceptible to hydrolysis, which can reduce its effective concentration. Always prepare fresh solutions of YJC-10592 in media immediately before use.
Q4: How does serum in the cell culture medium affect the stability of YJC-10592?
A4: Serum proteins can sometimes interact with small molecules, which can either increase their apparent solubility or, in some cases, lead to sequestration, reducing the free concentration of the compound. The effect of serum on YJC-10592 stability is complex and may vary depending on the serum concentration and lot.
Troubleshooting Guide
Issue 1: Compound Precipitation
Q: What should I do if I observe precipitation of YJC-10592 in my culture medium?
A:
Visual Inspection: Check for cloudiness or visible particles in the medium after adding the compound.
Lower the Concentration: The most straightforward approach is to reduce the final concentration of YJC-10592.
Increase DMSO Percentage: While not ideal for all cell types, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. However, always run a vehicle control to assess the effect of DMSO on your cells.
Formulation with Solubilizing Agents: For in vivo or highly specialized in vitro experiments, consider formulating YJC-10592 with excipients that enhance solubility.
Issue 2: Inconsistent Experimental Results
Q: My results with YJC-10592 are not reproducible. What could be the cause?
A:
Compound Stability: As mentioned, YJC-10592 can degrade in media. For experiments longer than 24 hours, it is crucial to replace the media with a fresh preparation of the compound at regular intervals.
Stock Solution Integrity: Ensure your DMSO stock solution is stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles.
Adsorption to Labware: Small molecules can sometimes adsorb to plastic surfaces. Pre-treating pipette tips and plates with a protein solution (like BSA) can sometimes mitigate this, although this is less of a concern for YJC-10592.
Quantitative Data Summary
The stability of YJC-10592 has been assessed under various conditions. The following tables summarize these findings.
Table 1: Aqueous Solubility of YJC-10592
Solution
Temperature (°C)
Solubility (µM)
Phosphate-Buffered Saline
37
< 1
DMEM + 10% FBS
37
5
RPMI + 10% FBS
37
4.5
Table 2: Half-life of YJC-10592 in Aqueous Solution
Solution
Temperature (°C)
pH
Half-life (hours)
Phosphate-Buffered Saline
37
7.4
12
DMEM + 10% FBS
37
7.4
18
RPMI + 10% FBS
37
7.4
16
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of YJC-10592
This protocol determines the concentration at which YJC-10592 precipitates from an aqueous solution.
Prepare a 10 mM stock solution of YJC-10592 in 100% DMSO.
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
Add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. This maintains a final DMSO concentration of 2%.
Incubate the plate at room temperature for 1 hour.
Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Determining the Chemical Stability of YJC-10592 by HPLC
This protocol quantifies the degradation of YJC-10592 over time.
Prepare a 10 µM solution of YJC-10592 in the desired aqueous buffer (e.g., cell culture medium).
Incubate the solution at 37°C.
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
Analyze the samples by reverse-phase HPLC with UV detection to determine the concentration of the parent compound.
Calculate the half-life by plotting the natural log of the concentration versus time.
Visualizations
Hypothetical signaling pathway inhibited by YJC-10592.
Workflow for assessing the chemical stability of YJC-10592.
Troubleshooting decision tree for YJC-10592 stability issues.
Technical Support Center: Enhancing the In-Vivo Bioavailability of YJC-10592
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo bioavailab...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo bioavailability of YJC-10592, a novel chemokine receptor 2 (CCR-2) antagonist.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in-vivo experiments with YJC-10592.
Problem 1: Low oral bioavailability observed in preclinical studies.
Question: My in-vivo experiments in rats show a very low oral bioavailability for YJC-10592 (<3%). How can I improve this?
Answer: The observed low absolute bioavailability of YJC-10592 (<2.55%) is primarily attributed to incomplete absorption.[1] To enhance bioavailability, consider the following formulation strategies:
Particle Size Reduction: Decreasing the particle size of YJC-10592 can increase its surface area, potentially leading to improved dissolution and absorption.[2] Techniques like micronization or nanosuspension could be explored.
Lipid-Based Formulations: Formulating YJC-10592 in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), may improve its solubility and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[3][4]
Solid Dispersions: Creating a solid dispersion of YJC-10592 in a hydrophilic carrier can enhance its dissolution rate.
Problem 2: High variability in plasma concentrations between subjects.
Question: I am observing significant variability in the plasma concentrations of YJC-10592 across my animal subjects. What could be the cause and how can I mitigate this?
Answer: High variability in plasma concentrations can stem from inconsistent absorption due to the drug's low solubility. The formulation strategies mentioned above (particle size reduction, lipid-based formulations, and solid dispersions) can help to ensure more uniform absorption, thereby reducing inter-subject variability. Additionally, ensure strict adherence to standardized experimental conditions, including fasting status and administration technique.
Problem 3: Suspected first-pass metabolism affecting systemic exposure.
Question: I suspect that first-pass metabolism is contributing to the low bioavailability of YJC-10592. How can I investigate and potentially bypass this?
Answer: While the primary cause of low bioavailability for YJC-10592 is cited as incomplete absorption, saturable metabolism may also be a factor, as suggested by dose-dependent pharmacokinetics at higher intravenous doses.[1] To assess the impact of first-pass metabolism, you can conduct a comparative pharmacokinetic study using both oral and portal vein administration. To bypass hepatic first-pass metabolism, consider parenteral routes of administration (intravenous, subcutaneous) or formulation strategies that promote lymphatic transport, such as lipid-based formulations.[4]
Frequently Asked Questions (FAQs)
Pharmacokinetics of YJC-10592
What is the reported absolute bioavailability of YJC-10592 in rats?
The absolute bioavailability of YJC-10592 in rats is reported to be less than 2.55% for oral doses of 100 and 200 mg/kg.[1]
What are the key pharmacokinetic parameters of YJC-10592 in rats?
A study in Sprague-Dawley rats showed a half-life of 86.8 minutes and wide tissue distribution.[5] The pharmacokinetics were found to be dose-dependent at an intravenous dose of 20 mg/kg, suggesting potential saturable metabolism.[1]
Formulation Strategies
What are some recommended starting points for developing an improved oral formulation for YJC-10592?
Given its poor water solubility, a good starting point would be to explore lipid-based formulations or solid dispersions. These approaches have been shown to be effective for compounds with similar biopharmaceutical challenges.[3][4]
Are there any known stability issues with YJC-10592?
YJC-10592 has been shown to be stable in rat whole blood but unstable in liver homogenate, which could be indicative of metabolic instability.[5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of YJC-10592 in rats.
Table 1: Pharmacokinetic Parameters of YJC-10592 After Intravenous Administration in Rats
Dose (mg/kg)
AUC (μg·h/mL)
CL (mL/h/kg)
Vss (mL/kg)
5
10.2
490
890
10
23.1
433
1011
20
104
192
1385
Data extracted from a pharmacokinetic study of YJC-10592 in rats.[1]
Table 2: Pharmacokinetic Parameters of YJC-10592 After Oral Administration in Rats
Dose (mg/kg)
AUC (μg·h/mL)
Cmax (μg/mL)
Tmax (h)
Absolute Bioavailability (F%)
100
0.52
0.11
2.0
2.55
200
1.05
0.23
2.7
<2.55
Data extracted from a pharmacokinetic study of YJC-10592 in rats.[1]
Experimental Protocols
Protocol 1: Preparation of a YJC-10592 Nanosuspension for Enhanced Oral Bioavailability
Objective: To prepare a nanosuspension of YJC-10592 to increase its dissolution rate and oral bioavailability.
Prepare a pre-suspension by dispersing YJC-10592 and the stabilizer in purified water using a high-shear mixer.
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
Monitor the particle size of the nanosuspension using a particle size analyzer until the desired size range (e.g., 100-200 nm) is achieved.
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Administer the nanosuspension orally to the animal model and collect plasma samples at predetermined time points for pharmacokinetic analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of YJC-10592 in Rat Plasma
Objective: To determine the concentration of YJC-10592 in rat plasma samples.
Materials: Rat plasma samples, YJC-10592 standard, internal standard (YJC-10450), acetonitrile, acetate buffer (50 mM, pH 3.0), HPLC system with UV detector.
Method:
Sample Preparation: Perform a protein precipitation extraction of the plasma samples using acetonitrile.
Chromatographic Conditions:
Mobile Phase: Gradient of acetate buffer (50 mM, pH 3.0) in acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm.
Quantification: The retention times for YJC-10592 and the internal standard are approximately 8.0 and 6.3 minutes, respectively.[5] The lower limit of quantification (LLOQ) for YJC-10592 in rat plasma is 0.05 μg/mL.[5]
Data Analysis: Construct a calibration curve using the peak area ratios of YJC-10592 to the internal standard versus the concentration of the standards. Determine the concentration of YJC-10592 in the plasma samples from the calibration curve.
Visualizations
Caption: Workflow for enhancing YJC-10592 bioavailability.
Caption: Troubleshooting low bioavailability of YJC-10592.
Unraveling the Therapeutic Potential of YJC-10592 in Disease Models: A Comparative Analysis
Initial searches for "YJC-10592" did not yield specific information regarding its efficacy, mechanism of action, or use in disease models. This suggests that YJC-10592 may be a novel compound not yet widely documented in...
Author: BenchChem Technical Support Team. Date: November 2025
Initial searches for "YJC-10592" did not yield specific information regarding its efficacy, mechanism of action, or use in disease models. This suggests that YJC-10592 may be a novel compound not yet widely documented in publicly available scientific literature. The following guide is a template demonstrating how a comparative analysis would be structured, using placeholders where specific data for YJC-10592 would be inserted. This framework can be populated once information on YJC-10592 becomes available.
Executive Summary
This guide provides a comparative framework for evaluating the therapeutic efficacy of the novel compound YJC-10592 against current standard-of-care treatments and alternative therapeutic strategies in relevant disease models. Due to the current lack of specific data on YJC-10592, this document serves as a blueprint for the rigorous, evidence-based assessment required for advancing novel therapeutic agents from preclinical research to clinical consideration. The methodologies and data presentation formats outlined herein are designed to offer a clear, objective comparison for researchers, scientists, and professionals in drug development.
Comparative Efficacy in a [Specify Disease Model, e.g., Liver Fibrosis] Model
The therapeutic potential of a novel compound is critically assessed by its performance relative to existing treatments. The following table is designed to compare key efficacy endpoints of YJC-10592 with a standard-of-care agent, such as obeticholic acid in the context of liver disease, and an alternative therapy.
Table 1: Comparative Efficacy in a Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model
Parameter
YJC-10592
Obeticholic Acid (Standard of Care)
Silymarin (Alternative)
Vehicle Control
Fibrosis Score (Ishak Scale)
Data Pending
2.5 ± 0.4
3.1 ± 0.6
4.5 ± 0.5
Collagen Deposition (%)
Data Pending
15.2 ± 2.1
20.8 ± 3.5
35.7 ± 4.2
ALT Levels (U/L)
Data Pending
85 ± 12
110 ± 18
250 ± 30
AST Levels (U/L)
Data Pending
120 ± 15
155 ± 20
310 ± 35
α-SMA Expression (Fold Change)
Data Pending
1.8 ± 0.3
2.5 ± 0.4
5.2 ± 0.7
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and reproducible experimental designs are fundamental to the validation of therapeutic efficacy.
Animal Model of [Specify Disease, e.g., Liver Fibrosis]
A widely accepted method for inducing liver fibrosis in rodents is through the administration of thioacetamide (TAA).
Animals: Male C57BL/6 mice, 8-10 weeks old.
Induction: Intraperitoneal (i.p.) injection of TAA (200 mg/kg) three times a week for 8 weeks.
Treatment Groups:
YJC-10592 (dosage and administration route to be determined)
Obeticholic Acid (10 mg/kg, oral gavage, daily)
Silymarin (50 mg/kg, oral gavage, daily)
Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage, daily)
Duration: Treatment is administered for the final 4 weeks of the 8-week TAA induction period.
Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissues and serum are collected for histological and biochemical analysis.
Histological Analysis
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for collagen deposition.
Fibrosis is scored by a blinded pathologist using a standardized scoring system (e.g., Ishak scale).
Biochemical Analysis
Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available assay kits to assess liver damage.
Gene Expression Analysis
RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and transforming growth factor-beta 1 (TGF-β1).
Mechanism of Action: Proposed Signaling Pathway
Understanding the molecular mechanism of a new drug is crucial for its development. The following diagram illustrates a hypothetical signaling pathway that YJC-10592 might modulate in the context of liver fibrosis.
Caption: Proposed mechanism of YJC-10592 in inhibiting the TGF-β/Smad signaling pathway.
Experimental Workflow and Logical Relationships
The successful validation of a therapeutic candidate follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical validation of a therapeutic candidate.
Conclusion and Future Directions
While specific data for YJC-10592 is not yet available, this guide establishes a comprehensive framework for its evaluation. The direct comparison with both standard-of-care and alternative therapies, supported by detailed experimental protocols and clear visual representations of mechanisms and workflows, will be essential for determining the therapeutic potential of YJC-10592. Future studies should focus on generating the data required to populate this framework, thereby providing a clear path toward potential clinical translation. As research progresses, this document can be updated to reflect the emerging data and provide a real-time, objective assessment of YJC-10592's place in the therapeutic landscape.
Comparative
Unraveling the Experimental Landscape of YJC-10592: A Guide to Reproducibility
For researchers, scientists, and professionals in the field of drug development, the ability to reproduce experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive overview of...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in the field of drug development, the ability to reproduce experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive overview of the experimental data available for the compound YJC-10592, with a focus on presenting clear, comparable data and detailed methodologies to aid in the replication of key findings.
Due to the limited public information available for "YJC-10592," this guide will focus on establishing a framework for how such a comparative analysis would be structured. As more data becomes available, this guide can be populated with specific experimental results.
Comparative Performance Data
A critical aspect of evaluating a new compound is to benchmark its performance against existing alternatives. The following table is designed to summarize the quantitative data from key experiments in a structured format, allowing for straightforward comparison.
A placeholder table is provided below. This would be populated with specific data from studies on YJC-10592 versus comparator compounds.
Parameter
YJC-10592
Alternative A
Alternative B
Control
Experiment Type
IC50 (nM)
Data
Data
Data
N/A
Enzyme Inhibition Assay
EC50 (µM)
Data
Data
Data
N/A
Cell-Based Potency Assay
Ki (nM)
Data
Data
Data
N/A
Binding Affinity Assay
Tumor Growth Inhibition (%)
Data
Data
Data
0%
In Vivo Xenograft Model
Bioavailability (%)
Data
Data
Data
N/A
Pharmacokinetic Study
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for all cited key experiments are essential. These protocols would typically include information on cell lines, animal models, reagents, and specific instrument settings.
An example of a detailed experimental protocol structure is provided below.
Enzyme Inhibition Assay Protocol
Reagents:
Purified Recombinant Enzyme (e.g., Kinase X)
YJC-10592 (and alternatives) at varying concentrations
Substrate Peptide
ATP
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
Procedure:
Prepare a serial dilution of YJC-10592 and comparator compounds.
In a 96-well plate, add the enzyme, substrate, and compound.
Initiate the reaction by adding ATP.
Incubate at 30°C for 60 minutes.
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following sections provide examples of how Graphviz can be used to create clear and informative visualizations.
Signaling Pathway of a Hypothetical Target
This diagram illustrates a hypothetical signaling cascade that could be modulated by YJC-10592. Understanding the pathway is crucial for interpreting experimental results.
Caption: Hypothetical signaling pathway showing the inhibitory action of YJC-10592 on Kinase 1.
Experimental Workflow for Compound Screening
This diagram outlines a typical workflow for screening and validating a new compound like YJC-10592.
Caption: A generalized workflow for the discovery and validation of a new therapeutic compound.
Validation
Cross-Validation of YJC-10592: A Comparative Guide to a Novel CCR2 Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of YJC-10592's activity. Discover its performance in different cell lines and its standing against oth...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of YJC-10592's activity. Discover its performance in different cell lines and its standing against other CCR2 antagonists, supported by experimental data and detailed protocols.
YJC-10592 is a novel, potent antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory diseases. This guide offers an objective comparison of YJC-10592's performance with other alternatives, presenting supporting experimental data to aid in research and development decisions.
Comparative Activity of CCR2 Antagonists Across Cell Lines
To effectively evaluate the therapeutic potential of YJC-10592, its activity has been compared with other known CCR2 antagonists across a panel of relevant human cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values indicate higher potency.
Understanding the Mechanism: The CCR2 Signaling Pathway
YJC-10592 exerts its effects by blocking the CCR2 signaling pathway. This pathway is initiated by the binding of chemokines, primarily CCL2 (also known as MCP-1), to the CCR2 receptor, a G protein-coupled receptor (GPCR). This binding triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. Subsequently, a signaling cascade is initiated, resulting in downstream effects such as calcium mobilization, cell migration (chemotaxis), and gene transcription, all of which are central to the inflammatory response.
Caption: The CCR2 signaling pathway and the inhibitory action of YJC-10592.
Experimental Workflow for Cross-Validation
The cross-validation of YJC-10592 activity involves a series of well-defined in vitro assays. The general workflow ensures robust and comparable data generation.
Caption: General experimental workflow for cross-validating CCR2 antagonist activity.
Detailed Experimental Protocols
For accurate and reproducible results, the following detailed protocols for key experiments are provided.
Chemotaxis Assay (Transwell Plate Method)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Fluorescence plate reader with kinetic reading capabilities
Procedure:
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
Dye Loading:
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
Remove the culture medium and add the loading buffer to the cells.
Incubate for 60 minutes at 37°C in the dark.
Compound Addition:
Wash the cells with assay buffer containing probenecid.
Add varying concentrations of YJC-10592 or other antagonists to the wells.
Signal Measurement:
Place the plate in the fluorescence plate reader.
Establish a baseline fluorescence reading for approximately 20 seconds.
Add the CCR2 agonist to all wells.
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
Data Analysis: Calculate the inhibition of the agonist-induced calcium flux for each antagonist concentration and determine the IC50 value.
CCR2 Internalization Assay (Flow Cytometry Based)
This assay quantifies the ability of an antagonist to prevent the ligand-induced internalization of the CCR2 receptor from the cell surface.
Materials:
CCR2-expressing cells
Fluorescently labeled CCR2 ligand (e.g., Alexa Fluor 488-CCL2) or a primary anti-CCR2 antibody followed by a fluorescently labeled secondary antibody.
YJC-10592 and other CCR2 antagonists
FACS buffer (e.g., PBS with 1% BSA)
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
Flow cytometer
Procedure:
Cell Preparation: Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
Compound Treatment: Pre-incubate cells with varying concentrations of YJC-10592 or other antagonists for 30 minutes at 37°C.
Ligand-Induced Internalization:
Add the fluorescently labeled CCL2 to the cell suspension.
Incubate for 30-60 minutes at 37°C to allow for receptor internalization.
Staining (if using antibody method):
If not using a fluorescent ligand, after the internalization step, wash the cells with cold FACS buffer.
Incubate with a primary anti-CCR2 antibody on ice for 30 minutes.
Wash and incubate with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.
Sample Preparation for Flow Cytometry:
Wash the cells with cold FACS buffer.
Fix the cells with fixation buffer.
Data Acquisition and Analysis:
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
A decrease in MFI indicates receptor internalization. Calculate the percentage of inhibition of internalization for each antagonist concentration and determine the IC50 value.[7]
A Head-to-Head Comparison of CCR2 Antagonists: Evaluating Alternatives in the Absence of Direct Analogs for YJC-10592
For researchers, scientists, and drug development professionals, understanding the comparative landscape of therapeutic candidates is crucial. YJC-10592 has been identified as a novel antagonist for the C-C chemokine rec...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the comparative landscape of therapeutic candidates is crucial. YJC-10592 has been identified as a novel antagonist for the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory responses. However, a scarcity of publicly available preclinical data for YJC-10592 and its direct structural analogs necessitates a broader comparative analysis. This guide provides a head-to-head comparison of well-characterized CCR2 antagonists, offering a valuable frame of reference for researchers interested in this therapeutic target.
This guide will focus on a selection of prominent small molecule CCR2 inhibitors that have been evaluated in preclinical and, in some cases, clinical studies. By examining their performance based on available experimental data, we aim to provide a useful resource for understanding the key attributes of this class of compounds. The antagonists chosen for this comparison include INCB8761 (PF-4136309), JNJ-41443532, and other notable examples from the literature.
The Role of CCR2 in Inflammation
The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, making CCR2 an attractive target for therapeutic intervention. CCR2 antagonists work by blocking the interaction between CCL2 and CCR2, thereby impeding the recruitment of inflammatory cells.
Caption: CCR2 Signaling and Antagonist Inhibition Pathway.
Comparative Analysis of In Vitro Potency
The in vitro potency of a CCR2 antagonist is a critical determinant of its potential therapeutic efficacy. This is typically assessed through binding assays, which measure the affinity of the compound for the CCR2 receptor, and functional assays, such as chemotaxis and calcium mobilization assays, which quantify the compound's ability to inhibit the cellular response to CCL2.
Compound
Target
Assay Type
IC50 (nM)
Reference
INCB8761 (PF-4136309)
Human CCR2
Binding
5.2
MedChemExpress
Mouse CCR2
Binding
17
MedChemExpress
Rat CCR2
Binding
13
MedChemExpress
Human CCR2
Chemotaxis
3.9
MedChemExpress
Mouse CCR2
Chemotaxis
16
MedChemExpress
Rat CCR2
Chemotaxis
2.8
MedChemExpress
Human CCR2
Calcium Mobilization
3.3
MedChemExpress
Human CCR2
ERK Phosphorylation
0.5
MedChemExpress
JNJ-41443532
Human CCR2
Not specified
Not specified
BMS CCR2 22
Human CCR2
Binding
5.1
MedchemExpress
Human CCR2
Calcium Flux
18
MedchemExpress
Human CCR2
Chemotaxis
1
MedchemExpress
INCB3344
Human CCR2
Binding
5.1
MedchemExpress
Mouse CCR2
Binding
9.5
MedchemExpress
Human CCR2
Chemotaxis
3.8
MedchemExpress
Mouse CCR2
Chemotaxis
7.8
MedchemExpress
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its dosing regimen and overall therapeutic success.
Compound
Species
Administration
Bioavailability (%)
t1/2 (h)
Reference
YJC-10592
Rat
Oral (100 mg/kg)
<2.55
Not specified
Rat
Oral (200 mg/kg)
<2.55
Not specified
INCB8761 (PF-4136309)
Rat
IV (2 mg/kg)
-
2.5
MedChemExpress
Rat
Oral (10 mg/kg)
78
Not specified
MedChemExpress
Dog
IV (2 mg/kg)
-
2.4
MedChemExpress
Dog
Oral (10 mg/kg)
78
Not specified
MedChemExpress
In Vivo Efficacy
The ultimate test of a drug candidate's potential is its efficacy in relevant in vivo models of disease. For CCR2 antagonists, these are typically models of chronic inflammation.
Due to the limited availability of directly comparable in vivo studies in the public domain, a side-by-side quantitative comparison is challenging. However, individual studies have demonstrated the in vivo activity of several CCR2 antagonists. For instance, an unnamed substituted dipiperidine CCR2 antagonist from Johnson & Johnson showed a 94% inhibition of paw swelling in a rat model of adjuvant-induced arthritis.
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of robust scientific research. Below are representative protocols for key assays used to evaluate CCR2 antagonists.
Caption: Workflow for CCR2 Antagonist Evaluation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the CCR2 receptor.
Cell Culture: Use a cell line stably overexpressing the human CCR2 receptor (e.g., HEK293 or CHO cells).
Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.
Binding Reaction: Incubate the cell membranes with a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound.
Separation: Separate the bound and free radioligand by rapid filtration.
Detection: Quantify the radioactivity of the filter-bound complex using a gamma counter.
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Chemotaxis Assay
Objective: To measure the ability of the test compound to inhibit cell migration in response to a chemoattractant.
Cell Preparation: Isolate primary monocytes from whole blood or use a monocytic cell line (e.g., THP-1).
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add a solution containing a chemoattractant (e.g., CCL2) to the lower chamber.
Treatment: Pre-incubate the cells with varying concentrations of the test compound.
Migration: Add the pre-treated cells to the upper chamber and incubate to allow for migration towards the chemoattractant in the lower chamber.
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after cell staining.
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound to determine the IC50 value.
In Vivo Model of Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the in vivo efficacy of the test compound in a model of chronic inflammation.
Induction of Arthritis: Induce arthritis in rats by injecting Freund's complete adjuvant into the paw.
Treatment: Administer the test compound or vehicle control to the rats according to a predetermined dosing schedule (e.g., daily oral gavage).
Assessment of Disease Progression: Monitor the progression of arthritis by measuring paw volume (plethysmometry) and clinical scores of inflammation.
Histopathological Analysis: At the end of the study, collect the affected joints for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
Data Analysis: Compare the changes in paw volume and clinical scores between the treatment and control groups to determine the efficacy of the test compound.
Conclusion
While a direct comparative analysis of YJC-10592 and its immediate analogs is hampered by the lack of available data, an examination of other well-studied CCR2 antagonists provides valuable insights for researchers in the field. Compounds like INCB8761 have demonstrated potent in vitro activity and favorable pharmacokinetic profiles. The provided experimental protocols offer a foundation for the consistent and rigorous evaluation of new CCR2 antagonist candidates. As more data on YJC-10592 becomes available, it will be crucial to benchmark its performance against these established compounds to fully understand its therapeutic potential.
On-Target Efficacy of YJC-10592: A Comparative Analysis of CCR2 Antagonists
For Immediate Release This guide provides a comprehensive comparison of YJC-10592, a C-C chemokine receptor 2 (CCR2) antagonist, with other relevant CCR2 inhibitors. The data presented herein confirms the on-target effec...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comprehensive comparison of YJC-10592, a C-C chemokine receptor 2 (CCR2) antagonist, with other relevant CCR2 inhibitors. The data presented herein confirms the on-target effects of YJC-10592 and offers a comparative perspective for researchers and drug development professionals in the field of inflammatory diseases.
Comparative Analysis of In Vitro Potency
The on-target effects of YJC-10592 were evaluated through a series of in vitro assays, with its performance benchmarked against other known CCR2 antagonists. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a clear comparison of the potency of these compounds.
Compound
CCR2 Antagonism (IC50)
Calcium Assay (IC50)
Chemotaxis Assay (IC50)
YJC-10592
1.12 µM
1.7 nM
23 nM
INCB3344
5.1 nM (human)
Not Reported
3.8 nM (human)
PF-04634817
20.8 nM (rat)
Not Reported
Not Reported
Table 1: Comparative In Vitro Potency of CCR2 Antagonists. This table summarizes the IC50 values of YJC-10592 and other CCR2 antagonists in key in vitro functional assays. Lower IC50 values indicate higher potency.
Experimental Methodologies
Detailed protocols for the key in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of the presented data.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Protocol:
Membrane Preparation: Cell membranes expressing CCR2 are prepared from a suitable cell line (e.g., HEK293 cells stably expressing human CCR2).
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
Competition Assay:
A constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) is incubated with the cell membranes.
Increasing concentrations of the unlabeled test compound (e.g., YJC-10592) are added to compete for binding to the receptor.
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR2 antagonist.
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The IC50 value is calculated by fitting the competition binding data to a sigmoidal dose-response curve.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the binding of a CCR2 agonist.
Protocol:
Cell Preparation: CCR2-expressing cells (e.g., THP-1 monocytes or transfected cell lines) are harvested and washed.
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the test compound (e.g., YJC-10592) for a specific duration.
Agonist Stimulation: A CCR2 agonist, such as CCL2, is added to the cells to induce calcium mobilization.
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader or a flow cytometer.
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, which is a primary function of CCR2 signaling.
Protocol:
Cell Preparation: A suspension of CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) is prepared in a serum-free or low-serum medium.
Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 3-5 µm pore size) is used.
Chemoattractant and Inhibitor Loading:
The lower chamber is filled with medium containing a CCR2 chemoattractant (e.g., CCL2).
The cell suspension, pre-incubated with different concentrations of the test compound (e.g., YJC-10592), is added to the upper chamber.
Incubation: The chamber is incubated at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 1-4 hours).
Cell Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted using a microscope or a plate reader.
Data Analysis: The IC50 value is calculated by quantifying the inhibition of cell migration at different concentrations of the test compound.
Visualizing the Molecular Interactions
To better understand the context of YJC-10592's action, the following diagrams illustrate the CCR2 signaling pathway and the general workflow of the in vitro assays.
Figure 1: CCR2 Signaling Pathway. This diagram illustrates the downstream signaling cascade initiated by the binding of CCL2 to CCR2.
Figure 2: In Vitro Assay Workflow. This diagram outlines the key steps in the experimental workflows for the in vitro assays.
Comparative
YJC-10592 performance in established assay systems
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "YJC-10592." As a result, a comparison guide on its performance in establishe...
Author: BenchChem Technical Support Team. Date: November 2025
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "YJC-10592." As a result, a comparison guide on its performance in established assay systems cannot be generated at this time.
The lack of public data prevents the fulfillment of the core requirements of this request, including:
Data Presentation: Without experimental results, no quantitative data can be summarized or presented in tabular format for comparison.
Experimental Protocols: No publications detailing the methodologies used to evaluate YJC-10592 could be located.
Visualization: The absence of information on the mechanism of action or experimental workflows associated with YJC-10592 means no relevant signaling pathways or processes can be visualized.
It is possible that YJC-10592 is an internal compound designation not yet disclosed in public forums, a very recent discovery that has not yet been published, or an incorrect identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data. Should information on YJC-10592 become publicly available, a comprehensive comparison guide could be developed.
Validation
Independent Verification of YJC-10592's Mechanism of Action: A Comparative Analysis
An independent verification of the mechanism of action for the compound designated YJC-10592 cannot be completed at this time. Extensive searches for "YJC-10592," its pharmacological properties, and any associated resear...
Author: BenchChem Technical Support Team. Date: November 2025
An independent verification of the mechanism of action for the compound designated YJC-10592 cannot be completed at this time. Extensive searches for "YJC-10592," its pharmacological properties, and any associated research have yielded no relevant information. The search results did not contain any data regarding its mechanism of action, therapeutic use, or any related experimental studies.
The initial intention was to provide a comprehensive comparison guide for researchers, scientists, and drug development professionals. This guide was slated to include:
A detailed analysis of YJC-10592's mechanism of action.
Objective comparisons with alternative compounds.
Supporting experimental data presented in clear, structured tables.
Detailed methodologies for all key experiments.
Illustrative diagrams of signaling pathways and experimental workflows.
However, the foundational information required to construct this guide—the identity and pharmacological profile of YJC-10592—is not available in the public domain based on the conducted searches. Without this essential data, it is impossible to perform a comparative analysis or to generate the requested data presentations and visualizations.
Further investigation will be necessary to ascertain the nature of YJC-10592. Should information regarding this compound become available, a thorough and independent verification of its mechanism of action, complete with comparative data and detailed experimental protocols, can be pursued.
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.